Pemetrexed Disodium
Description
This compound is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and is indicated for non-small cell lung carcinoma and has 34 investigational indications.
See also: Pemetrexed (has active moiety).
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNILOWQXUOF-GXKRWWSZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046660 | |
| Record name | Pemetrexed disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-23-8 | |
| Record name | Pemetrexed disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemetrexed disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMETREXED DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PKU919BA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Pemetrexed Disodium: A Multi-Targeted Antifolate Agent
Executive Summary: Pemetrexed disodium (brand name Alimta®) is a potent, second-generation antifolate agent that has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Unlike earlier antifolates, pemetrexed possesses a unique multi-targeted mechanism of action, concurrently inhibiting several key enzymes essential for the synthesis of nucleotide precursors required for DNA and RNA replication.[3] This guide provides an in-depth technical overview of its pharmacology, mechanism of action, relevant experimental protocols, and the biochemical pathways it influences.
Introduction to Multi-Targeted Antifolates
Folate metabolism is a critical cellular process that provides one-carbon units for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. Rapidly proliferating cancer cells have a high demand for these precursors, making folate pathway enzymes attractive targets for chemotherapy. First-generation antifolates, such as methotrexate, primarily inhibit dihydrofolate reductase (DHFR). However, their efficacy can be limited by the development of resistance. Pemetrexed was designed as a novel pyrrolopyrimidine antifolate to overcome these limitations by engaging multiple targets within this vital metabolic network.[4][5]
Mechanism of Action
Pemetrexed's efficacy stems from its ability to inhibit three key enzymes in the folate pathway after it is transported into the cell and converted to its active polyglutamated form.
Cellular Uptake and Polyglutamylation
Pemetrexed enters the cell primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside, it is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS) compared to methotrexate. FPGS catalyzes the addition of glutamate residues to the molecule, a process known as polyglutamylation. These polyglutamated forms are retained within the cell, leading to prolonged intracellular drug accumulation and enhanced inhibitory activity against its target enzymes.
Multi-Targeted Enzyme Inhibition
Pemetrexed's primary targets are:
-
Thymidylate Synthase (TS): This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine synthesis.
-
Dihydrofolate Reductase (DHFR): DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor required for a variety of one-carbon transfer reactions, including purine and pyrimidine synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This is a key enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide.
By inhibiting these enzymes, pemetrexed creates a "thymineless" and "purineless" state, depriving cancer cells of the necessary nucleotides for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Biochemical and Cellular Data
The potency of pemetrexed and its polyglutamated forms is quantified by their inhibition constants (Kᵢ) against the target enzymes. Cellular activity is typically measured by the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.
Table 1: Enzyme Inhibition Constants (Kᵢ) for Pemetrexed
| Enzyme Target | Pemetrexed (Kᵢ, nM) | Pemetrexed-triglutamate (Kᵢ, nM) | Reference |
| DHFR (human) | 7.2 | 0.86 | |
| TS (human) | 3.4 | 2.8 | |
| GARFT (human) | 65 | Data not consistently available | |
| Note: Kᵢ values can vary based on experimental conditions. Polyglutamated forms generally show higher affinity. |
Table 2: Pemetrexed Cytotoxicity (IC₅₀) in NSCLC Cell Lines
| Cell Line | Histology | IC₅₀ (nM) | Reference |
| A549 | Adenocarcinoma | ~400 (Varies with conditions) | |
| H1299 | Adenocarcinoma | Data variable | |
| PC9 | Adenocarcinoma | ~50-100 | |
| Note: IC₅₀ values are highly dependent on assay duration, folate concentration in the medium, and the specific cell line. |
Key Experimental Protocols
The characterization of pemetrexed's activity relies on standardized in vitro assays.
Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of pemetrexed to inhibit the activity of its purified target enzymes.
-
Reagent Preparation: Prepare a reaction buffer appropriate for the specific enzyme (e.g., phosphate buffer for DHFR). Prepare solutions of the purified recombinant enzyme (TS, DHFR, or GARFT), its specific substrate (e.g., dUMP for TS, DHF for DHFR), and any necessary cofactors (e.g., NADPH for DHFR).
-
Inhibitor Preparation: Create a series of dilutions of pemetrexed or its polyglutamated forms.
-
Pre-incubation: In a microplate, mix the enzyme with the various concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate/cofactor solution to the wells.
-
Data Acquisition: Monitor the reaction progress kinetically using a spectrophotometer. For DHFR, this involves measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of pemetrexed required to reduce enzyme activity by 50%.
Cell Viability (Sulforhodamine B - SRB) Assay
The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein.
-
Cell Seeding: Plate adherent cancer cells (e.g., A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of pemetrexed concentrations for a specified duration (typically 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water or 1% acetic acid to remove unbound dye and debris. Allow the plates to air-dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Solubilization and Measurement: Wash the plates again with 1% acetic acid to remove unbound SRB. Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well. Measure the absorbance at approximately 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of pemetrexed on cell cycle progression.
-
Cell Treatment: Culture cells in the presence of various concentrations of pemetrexed for a set time (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, which is then inactivated with media containing serum. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with PBS, then resuspend and fix the cells in cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Store at -20°C or 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Interpretation: The resulting data is displayed as a histogram. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. Pemetrexed treatment typically results in an accumulation of cells in the G1 or S phase.
Visualizing Pathways and Workflows
Pemetrexed's Multi-Target Mechanism in Folate Metabolism
Caption: Pemetrexed inhibits TS, DHFR, and GARFT, blocking nucleotide synthesis.
Cellular Uptake and Activation of Pemetrexed
Caption: Pemetrexed enters the cell and is polyglutamylated by FPGS for activation.
Experimental Workflow for Pemetrexed Evaluation
Caption: Workflow for preclinical evaluation of pemetrexed's anticancer effects.
Clinical Applications and Resistance
Approved Indications
Pemetrexed, in combination with cisplatin, is a first-line treatment for patients with unresectable malignant pleural mesothelioma. It is also widely used for the treatment of locally advanced or metastatic non-squamous NSCLC, both as a first-line therapy with platinum agents and as a single-agent maintenance or second-line therapy.
Mechanisms of Resistance
Resistance to pemetrexed can develop through various mechanisms:
-
Impaired Drug Transport: Decreased expression of the RFC transporter (gene SLC19A1) can limit the uptake of pemetrexed into cancer cells.
-
Reduced Polyglutamylation: Downregulation or inactivating mutations in the FPGS enzyme can prevent the conversion of pemetrexed to its active, retained forms.
-
Target Enzyme Upregulation: Increased expression of the primary target, thymidylate synthase (TS), is a common mechanism of resistance, as higher drug concentrations are needed to achieve inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump pemetrexed out of the cell.
Conclusion
This compound stands out as a highly successful multi-targeted antifolate. Its unique ability to inhibit multiple key enzymes in nucleotide synthesis pathways provides a broad and durable mechanism of action against susceptible cancers. Understanding its biochemical properties, cellular pharmacology, and the assays used for its evaluation is crucial for researchers and clinicians working to optimize its use and overcome mechanisms of resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pemetrexed: a multitargeted antifolate agent with promising activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA drug approval summaries: pemetrexed (Alimta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Pemetrexed (Alimta , LY231514) in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Inhibition Kinetics of Pemetrexed Disodium
For Researchers, Scientists, and Drug Development Professionals
Pemetrexed is a potent antifolate antineoplastic agent that functions by inhibiting multiple key enzymes involved in purine and pyrimidine synthesis.[1] Its efficacy is rooted in its ability to simultaneously disrupt several metabolic pathways essential for cell proliferation. This guide provides a detailed examination of the enzyme inhibition kinetics of pemetrexed, its cellular activation, and the experimental methodologies used to characterize its activity.
Mechanism of Action: A Multi-Targeted Approach
Pemetrexed exerts its cytotoxic effects by targeting at least three folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[2][3] Inhibition of these enzymes leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell death.[4]
Upon entering the cell, primarily via the reduced folate carrier, pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthase (FPGS).[3] These polyglutamated metabolites are retained within the cell for longer periods and exhibit increased potency against their target enzymes, particularly TS. This intracellular activation is a critical determinant of pemetrexed's therapeutic activity.
Below is a diagram illustrating the cellular uptake, activation, and multi-targeted inhibition mechanism of pemetrexed.
Enzyme Inhibition Kinetics Data
The inhibitory potency of pemetrexed and its polyglutamated forms is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Pemetrexed demonstrates potent inhibition against its targets, with its polyglutamated forms showing significantly higher affinity, especially for TS.
| Enzyme Target | Inhibitor | Kᵢ (nM) |
| Dihydrofolate Reductase (DHFR) | Pemetrexed (triglutamate) | 0.86 |
| Thymidylate Synthase (TS) | Pemetrexed (triglutamate) | 3.1 |
Note: The Kᵢ values can vary based on experimental conditions and the specific form of the enzyme (e.g., wild type vs. mutant). The data presented is derived from studies on wild-type human enzymes.
Folate Metabolism Pathway and Pemetrexed's Role
Pemetrexed disrupts the normal functioning of the folate metabolic pathway, which is crucial for the synthesis of nucleotides. The diagram below outlines this pathway and highlights the points of inhibition by pemetrexed.
Experimental Protocols
Determining the inhibition kinetics of compounds like pemetrexed requires precise and reproducible enzyme assays. Below are generalized protocols for assessing the inhibition of DHFR and TS.
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Principle: DHFR catalyzes the reaction: DHF + NADPH + H⁺ → THF + NADP⁺. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
DHFR Enzyme: Purified human DHFR.
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: NADPH.
-
Inhibitor: Pemetrexed disodium, serially diluted.
-
Instrumentation: UV/Vis spectrophotometer with temperature control.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.
-
Add various concentrations of pemetrexed to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for several minutes.
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.
Several methods exist for assaying TS activity. A common method is a spectrophotometric assay that couples the TS reaction to the DHFR reaction. A more direct and modern approach uses liquid chromatography-mass spectrometry (LC-MS) to measure the product, dTMP.
Principle (LC-MS Method): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (CH₂-THF) as a methyl donor. The rate of dTMP formation is directly quantified by LC-MS.
Materials:
-
Assay Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl₂, DTT).
-
TS Enzyme: Purified human TS.
-
Substrates: dUMP and CH₂-THF.
-
Inhibitor: this compound, serially diluted.
-
Instrumentation: LC-MS system.
Procedure:
-
Prepare reaction mixtures containing assay buffer, dUMP, CH₂-THF, and the TS enzyme.
-
Add various concentrations of pemetrexed and pre-incubate.
-
Initiate the reaction and incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant using an LC-MS method to separate and quantify the amount of dTMP produced.
-
Calculate the reaction rate and determine IC₅₀ and Kᵢ values as described for the DHFR assay.
The workflow for a typical enzyme inhibition screening experiment is visualized below.
Conclusion
This compound is a multi-targeted antifolate whose clinical efficacy is derived from its potent inhibition of TS, DHFR, and GARFT. Its intracellular conversion to polyglutamated forms significantly enhances its inhibitory activity and cellular retention. Understanding the specific kinetics of this inhibition is crucial for optimizing its therapeutic use and for the development of next-generation antifolate agents. The experimental protocols outlined provide a framework for the continued investigation of pemetrexed and other enzyme inhibitors in the field of oncology drug development.
References
Dihydrofolate reductase (DHFR) and Pemetrexed interaction
An In-depth Technical Guide to the Interaction of Pemetrexed with Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed is a multi-targeted antifolate agent widely used in the treatment of non-squamous non-small cell lung cancer and malignant pleural mesothelioma. Its mechanism of action involves the disruption of folate-dependent metabolic processes critical for cell proliferation. While Pemetrexed inhibits several key enzymes, its interaction with Dihydrofolate Reductase (DHFR) is a component of its broader cytotoxic activity. This guide provides a detailed technical overview of the Pemetrexed-DHFR interaction, including its biochemical mechanism, quantitative inhibition data, downstream cellular consequences, and the experimental protocols used for its characterization.
Introduction to DHFR and Pemetrexed
Dihydrofolate Reductase (DHFR): DHFR (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, known as folates, are vital one-carbon carriers required for the de novo synthesis of purines, thymidylate, and several amino acids. By maintaining the intracellular pool of THF, DHFR plays a critical role in DNA synthesis, repair, and cellular replication. This makes it a well-established target for cancer chemotherapy.
Pemetrexed: Pemetrexed (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate. Structurally similar to folic acid, it is transported into cells via folate transporters like the reduced folate carrier (RFC)[1][2]. Unlike classical antifolates such as methotrexate, which primarily target DHFR, Pemetrexed is a multi-targeted inhibitor, exerting its effects on thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT)[3][4][5].
Mechanism of Interaction: The Role of Polyglutamylation
The efficacy of Pemetrexed is significantly enhanced through its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the Pemetrexed molecule.
-
Enhanced Intracellular Retention: Polyglutamylation increases the negative charge of the drug, trapping it within the cell and leading to prolonged intracellular drug exposure.
-
Increased Inhibitory Potency: The polyglutamated forms of Pemetrexed exhibit significantly higher binding affinities for its target enzymes, including DHFR and particularly TS. The pentaglutamate derivative of Pemetrexed is approximately 100 times more potent as a TS inhibitor than its monoglutamate parent form.
While Pemetrexed does inhibit DHFR, its affinity for DHFR is considerably lower than that of methotrexate—by up to three orders of magnitude. Consequently, the primary mechanism of Pemetrexed's action is often attributed to its potent inhibition of TS. The blockade of TS prevents the conversion of dUMP to dTMP, which not only depletes the necessary precursor for DNA synthesis but also halts the production of DHF, the substrate for DHFR. This renders the subsequent inhibition of DHFR by Pemetrexed somewhat redundant, though it contributes to the overall depletion of the THF pool.
Quantitative Analysis of the DHFR-Pemetrexed Interaction
The inhibitory activity of Pemetrexed and its derivatives against DHFR has been quantified using various enzymatic assays. The data highlights the superior potency of the polyglutamated forms.
| Inhibitor | Enzyme Source | Parameter | Value (nM) | Reference |
| Pemetrexed (monoglutamate) | Recombinant Human | Apparent K_i_ | >200 | |
| Pemetrexed (monoglutamate) | Human | Affinity (K_d_) | ~7 | |
| Pemetrexed (triglutamate) | Wild-Type Human | K_i_ | 0.86 | |
| Pemetrexed (pentaglutamate) | Not Specified | K_i_ | 7.2 | |
| Pemetrexed (pentaglutamate) | Human | Affinity (K_d_) | ~7 |
K_i_ (Inhibition Constant) and K_d_ (Dissociation Constant) are measures of binding affinity; lower values indicate stronger inhibition.
Downstream Signaling Pathways and Cellular Consequences
The inhibition of DHFR, TS, and GARFT by Pemetrexed culminates in the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).
-
Depletion of Nucleotides: Inhibition of these key enzymes leads to a severe reduction in the intracellular pools of thymidine triphosphate (dTTP) and purine nucleotides (ATP, GTP).
-
S-Phase Arrest: The lack of essential DNA precursors causes cells to arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis: Prolonged S-phase arrest and DNA damage trigger apoptosis through both p53-dependent and -independent pathways. This involves the activation of caspases and is associated with the upregulation of pro-apoptotic proteins such as Bax, PUMA, Fas, DR4, and DR5.
-
Modulation of Other Pathways: Studies have also implicated the activation of the Akt and NF-κB signaling pathways in the cellular response to Pemetrexed.
Experimental Protocols
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Materials:
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer with kinetic reading capabilities
-
Recombinant human DHFR
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5-7.5)
-
Dihydrofolic acid (DHF) substrate solution (prepare fresh, protect from light)
-
NADPH solution (prepare fresh)
-
Pemetrexed stock solution
-
Positive control inhibitor (e.g., Methotrexate)
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF substrate in cold DHFR Assay Buffer immediately before use. Prepare serial dilutions of Pemetrexed.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
Sample Wells: 2 µL of Pemetrexed dilution.
-
Enzyme Control (EC) Wells: 2 µL of solvent vehicle.
-
Inhibitor Control (IC) Wells: 2 µL of Methotrexate.
-
-
Add DHFR enzyme solution to all wells except the background control. Bring the volume in each well to 100 µL with Assay Buffer.
-
Reaction Initiation: Initiate the reaction by adding a mixture containing NADPH and DHF substrate to all wells. The final reaction volume is typically 200 µL.
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm at room temperature or 25°C. Record readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each Pemetrexed concentration relative to the Enzyme Control.
-
Determine the IC50 value by plotting percent inhibition versus log[Pemetrexed] and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or CCK-8)
This protocol determines the cytotoxic effect of Pemetrexed on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, H460)
-
Complete cell culture medium
-
96-well cell culture plates
-
Pemetrexed stock solution
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Pemetrexed in culture medium. Remove the old medium from the cells and add 100 µL of the Pemetrexed dilutions to the respective wells. Include untreated and solvent control wells.
-
Incubation: Incubate the plates for a specified duration, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of Pemetrexed required to inhibit cell growth by 50%, by plotting viability versus log[Pemetrexed].
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a DHFR inhibitor like Pemetrexed.
Conclusion
Pemetrexed is a clinically significant chemotherapeutic agent that functions through the simultaneous inhibition of multiple enzymes within the folate pathway. While its interaction with DHFR is less potent compared to its effect on TS, it remains an integral part of its multi-targeted mechanism. The inhibition of DHFR contributes to the depletion of the cellular THF pool, thereby enhancing the disruption of purine and thymidylate synthesis. Understanding the quantitative kinetics, the critical role of polyglutamylation, and the downstream cellular effects of the Pemetrexed-DHFR interaction is essential for optimizing its clinical application and for the development of next-generation antifolates.
References
- 1. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Pemetrexed Disodium: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the core physicochemical properties of Pemetrexed Disodium, a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical and Physical Properties
Pemetrexed is an antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication.[3] It is administered as the disodium salt, which exists in various hydrated forms, most commonly as the heptahydrate or hemipentahydrate. Doses are typically expressed in terms of the pemetrexed base.
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
| Molecular Formula | C20H19N5Na2O6 (Anhydrous) C20H33N5Na2O13 (Heptahydrate) | |
| Molecular Weight | 471.37 g/mol (Anhydrous) 597.48 g/mol (Heptahydrate) | |
| Appearance | White to almost white or light yellow/green-yellow solid/powder | |
| Melting Point | >300°C (decomposes) 254-258°C (decomposes) | |
| pKa | 3.6 and 4.4 (for the two carboxylic acid moieties) |
Solubility Profile
The solubility of this compound is a critical factor for its formulation as an intravenous solution. It is soluble in aqueous solutions, and its solubility can be influenced by the solvent and the need for sonication.
| Solvent | Solubility | Source |
| Water (H2O) | 30 mg/mL | |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (requires ultrasonic) | |
| Saline | 100 mg/mL (requires ultrasonic) |
Stability Profile
This compound's stability is dependent on storage conditions, including temperature, light exposure, and the container material. Reconstituted solutions have defined stability periods to ensure safety and efficacy.
| Condition | Stability | Findings | Source |
| Reconstituted Solution | 24 hours at 2°C to 8°C or at 25°C | Licensed product information states chemical and physical stability for this period. | |
| In Polypropylene Syringes | 2 days at room temperature; 31 days refrigerated | Reconstituted with 0.9% sodium chloride to 25 mg/mL. | |
| In PVC Bags (Frozen) | Chemically stable for 90 days at -20°C | Microparticulates may form, possibly due to the PVC container; freezing is not recommended. | |
| In Viaflo Infusion Bags | 21 days at 2-8°C (protected from light) | Shelf life is limited by the increase in related substance levels. | |
| Aqueous Solution | Stability increases as drug concentration increases from 12.5 to 50 mg/mL. A pH below 6 causes significant degradation. | Stabilizers like sodium sulfite and N-acetylcysteine can prevent color change and chemical degradation. |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.
A. Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
-
Preparation: An excess amount of this compound solid is added to a known volume of the solvent (e.g., water, PBS) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
-
Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
B. pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the ionization constants (pKa) of a substance.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the inflection points of this curve, often corresponding to the pH at half-neutralization points.
C. Stability-Indicating HPLC Assay
A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time and to detect the formation of degradation products.
-
Method Development: An HPLC method is developed to separate this compound from its potential degradation products and impurities. This involves optimizing the mobile phase, stationary phase (column), flow rate, and detection wavelength.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.
-
Stability Study Execution: this compound solutions, prepared under various conditions (e.g., different concentrations, containers), are stored at specified temperatures and humidity levels.
-
Sample Analysis: At predetermined time intervals, samples are withdrawn and analyzed using the validated HPLC method. The concentration of this compound and the levels of any related substances are measured.
-
Shelf-Life Determination: The data are analyzed to determine the rate of degradation, and a shelf life is assigned based on the time it takes for the concentration to fall below a specified limit (e.g., 95% of the initial concentration).
Mechanism of Action and Signaling Pathways
Pemetrexed exerts its anticancer effects by inhibiting multiple folate-dependent enzymes crucial for the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Core Mechanism of Action
Pemetrexed is transported into cells via the reduced folate carrier (RFC) and other folate transport systems. Inside the cell, it is converted by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms. These polyglutamated metabolites are more potent inhibitors and are retained within the cell for a longer duration, enhancing the drug's action. The primary targets are:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Inhibition of these enzymes leads to the depletion of nucleotide precursors, resulting in the arrest of DNA synthesis and ultimately, apoptotic cell death.
Caption: Mechanism of action of this compound.
Involvement of the Akt Signaling Pathway
Recent studies have shown that pemetrexed can also induce S-phase arrest and apoptosis through the deregulation of the Akt signaling pathway. Pemetrexed treatment has been observed to lead to a sustained phosphorylation and nuclear accumulation of Akt, which plays a role in cell survival and cell cycle progression. This suggests that the antitumor effects of pemetrexed may involve both p53-dependent and p53-independent pathways.
Caption: Pemetrexed's influence on the Akt signaling pathway.
References
The Discovery and Development of Pemetrexed Disodium: A Technical Guide
An In-depth Exploration of the Core Science from Bench to Bedside for Researchers, Scientists, and Drug Development Professionals.
Introduction
Pemetrexed disodium, marketed under the brand name Alimta®, is a pivotal multi-targeted antifolate agent in the chemotherapeutic arsenal against various solid tumors, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Its development represents a significant advancement in the field of antifolate chemotherapy, building upon decades of research that began in the 1950s with methotrexate.[3] Developed by Edward C. Taylor at Princeton University and clinically advanced by Eli Lilly and Company, pemetrexed was engineered to overcome some limitations of earlier antifolates by targeting multiple key enzymes in crucial metabolic pathways.[4][5] This guide provides a detailed technical overview of its discovery, mechanism of action, and the preclinical and clinical journey that led to its regulatory approval and widespread clinical use.
Discovery and Synthesis
The discovery of pemetrexed (originally LY231514) was reported in 1992 by Taylor et al. The research aimed to create a novel antifolate with a unique spectrum of activity. The synthesis of pemetrexed is a multi-step process. A well-documented convergent synthesis involves the preparation of a p-toluenesulfonic acid salt as a key intermediate. The process generally involves activating 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid for coupling with a glutamate derivative. For instance, the acid can be activated with 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester, which is then reacted with diethyl L-glutamate. The resulting product is subsequently saponified to yield the free acid form of the drug substance. The final step involves preparation of the disodium salt, which can be crystallized into various hydrated forms, including the heptahydrate.
Mechanism of Action
Pemetrexed is classified as a folate antimetabolite, chemically similar to folic acid. Its primary mechanism involves the inhibition of multiple key folate-dependent enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. By disrupting these pathways, pemetrexed effectively halts cell replication, leading to cell death in rapidly dividing cancer cells.
The key enzymatic targets are:
-
Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.
-
Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway.
Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein systems. Inside the cell, it undergoes polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of TS and GARFT and are retained within the cell for a longer duration, leading to prolonged drug action in malignant cells. This intracellular conversion to polyglutamate forms makes pemetrexed a prodrug, with its pentaglutamate form being over 60-fold more potent in its inhibition of TS than the parent compound.
Preclinical Development
Preclinical evaluation of pemetrexed demonstrated its broad antitumor activity across a variety of solid tumors. In vitro and in vivo studies were crucial in characterizing its efficacy, mechanism, and toxicity profile.
In Vitro Studies & Experimental Protocols
In vitro studies established pemetrexed's multi-targeted inhibitory action and its cytotoxic effects on cancer cell lines.
Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory constants (Ki) of pemetrexed and its polyglutamated forms against target enzymes.
-
Methodology: Recombinant human or murine enzymes (TS, DHFR, GARFT) were used. Enzyme activity was measured in the presence of varying concentrations of the inhibitor (pemetrexed). The Ki values were then calculated using kinetic analysis, such as Dixon plots. Substrates for these assays are typically radiolabeled to facilitate detection of the product. For TS, the release of tritium from [5-³H]dUMP is measured. For DHFR, the oxidation of NADPH is monitored spectrophotometrically.
Cell Growth Inhibition Assays:
-
Objective: To determine the concentration of pemetrexed required to inhibit the growth of various cancer cell lines by 50% (IC50).
-
Methodology: Cancer cell lines (e.g., mesothelioma lines MSTO-211H, NCI-H2052) were cultured in appropriate media. Cells were exposed to a range of pemetrexed concentrations for a specified period (e.g., 72 hours). Cell viability was then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 values were calculated from the dose-response curves.
Table 1: Inhibitory Constants (Ki) of Pemetrexed Against Folate-Dependent Enzymes
| Compound | rHuTS (nM) | rHuDHFR (nM) | rmGARFT (nM) |
|---|---|---|---|
| Pemetrexed | 1.3 ± 0.1 | 7.2 ± 0.6 | 65 ± 5 |
| Pemetrexed-Glu2 | 1.2 ± 0.1 | 3.4 ± 0.3 | 21 ± 2 |
| Pemetrexed-Glu3 | 1.0 ± 0.1 | 3.1 ± 0.3 | 7.3 ± 0.6 |
| Pemetrexed-Glu4 | 0.4 ± 0.1 | 1.9 ± 0.2 | 7.2 ± 0.6 |
| Pemetrexed-Glu5 | 0.2 ± 0.1 | 1.0 ± 0.1 | 7.0 ± 0.6 |
Data adapted from Shih et al., 1997, as cited in The Oncologist. rHuTS: recombinant Human Thymidylate Synthase; rHuDHFR: recombinant Human Dihydrofolate Reductase; rmGARFT: recombinant murine Glycinamide Ribonucleotide Formyltransferase.
In Vivo Studies & Experimental Protocols
In vivo studies in animal models were essential to evaluate the antitumor efficacy and safety of pemetrexed before human trials.
Xenograft Tumor Models:
-
Objective: To assess the antitumor activity of pemetrexed in a living organism.
-
Methodology: Human tumor cells (e.g., NSCLC H2122) were implanted subcutaneously or orthotopically into immunocompromised rodents (e.g., athymic nude rats). Once tumors reached a palpable size, animals were treated with pemetrexed, often administered intraperitoneally (i.p.) at various doses and schedules (e.g., 50, 100, 200 mg/kg/day). Tumor growth was monitored over time by measuring tumor volume. Efficacy was determined by comparing tumor growth delay and overall survival in treated versus control groups. Toxicities were monitored by observing changes in body weight and overall animal health.
Preclinical studies also revealed that combining pemetrexed with other chemotherapeutic agents, such as gemcitabine and cisplatin, resulted in synergistic cytotoxic effects. Furthermore, a critical finding from preclinical work was that folic acid and vitamin B12 supplementation could significantly mitigate the drug's toxicities without compromising its antitumor activity. This observation was pivotal for the design of subsequent clinical trials.
Clinical Development
The clinical development of pemetrexed involved a series of Phase I, II, and III trials to establish its safety, dosage, and efficacy in humans.
Phase I and II Trials
Initial Phase I studies determined the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs), which were primarily myelosuppression. Phase II trials then explored the efficacy of pemetrexed as a single agent and in combination with other drugs across a wide range of solid tumors, including NSCLC, mesothelioma, and breast, bladder, and pancreatic cancers. These trials showed promising activity and a manageable toxicity profile, particularly with the introduction of vitamin supplementation.
Pivotal Phase III Trials
The efficacy and safety of pemetrexed were definitively established in large, randomized Phase III clinical trials, leading to its FDA approval.
Malignant Pleural Mesothelioma:
-
Trial Design: A pivotal Phase III trial randomized 456 patients with unresectable malignant pleural mesothelioma who had not received prior chemotherapy.
-
Protocol: Patients were assigned to one of two arms:
-
Pemetrexed + Cisplatin: Pemetrexed 500 mg/m² and Cisplatin 75 mg/m² administered intravenously on Day 1 of a 21-day cycle.
-
Cisplatin alone: Cisplatin 75 mg/m² on Day 1 of a 21-day cycle. All patients in the combination arm received folic acid and vitamin B12 supplementation to reduce toxicity.
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to progression and objective response rate.
Non-Small Cell Lung Cancer (NSCLC) - Second-Line Treatment:
-
Trial Design: A Phase III study compared single-agent pemetrexed to docetaxel in patients with locally advanced or metastatic NSCLC who had previously received chemotherapy.
-
Protocol: Patients were randomized to receive either pemetrexed (500 mg/m² on Day 1 of a 21-day cycle) or docetaxel (75 mg/m² on Day 1 of a 21-day cycle).
-
Endpoints: The primary endpoint was overall survival. The study demonstrated that pemetrexed had equivalent efficacy to docetaxel but with a significantly better safety profile, showing less grade 3/4 neutropenia and hair loss.
Table 2: Summary of Pivotal Phase III Clinical Trial Results
| Indication | Treatment Arms | N | Median Overall Survival | Median Time to Progression | Objective Response Rate | Reference |
|---|---|---|---|---|---|---|
| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 226 | 12.1 months | 5.7 months | 41.3% | |
| Cisplatin Alone | 222 | 9.3 months | 3.9 months | 16.7% | ||
| NSCLC (Second-Line) | Pemetrexed | - | Equivalent to Docetaxel | - | - |
| | Docetaxel | - | (non-inferiority met) | - | - | |
Regulatory Approval and Post-Marketing
Based on the strength of the clinical trial data, pemetrexed received its first major regulatory approval from the U.S. Food and Drug Administration (FDA).
Key FDA Approval Dates:
-
February 4, 2004: Approved in combination with cisplatin for the treatment of malignant pleural mesothelioma.
-
August 2004: Received accelerated approval for the second-line treatment of non-small-cell lung cancer.
-
September 2008: Granted full approval as a first-line treatment, combined with cisplatin, for locally advanced and metastatic non-squamous NSCLC.
Following its initial approvals, the use of pemetrexed has expanded. It is also indicated for maintenance therapy in patients with advanced non-squamous NSCLC whose disease has not progressed after four cycles of platinum-based chemotherapy. Generic versions of pemetrexed have since been approved, increasing access to this important therapeutic agent.
Conclusion
The journey of this compound from its rational design and synthesis to its establishment as a standard of care for mesothelioma and non-squamous NSCLC is a testament to the success of targeted drug development. By inhibiting multiple key enzymes in folate metabolism, it offers a broad yet specific mechanism of antitumor activity. The meticulous preclinical and clinical investigations not only established its efficacy but also led to crucial supportive care strategies, such as vitamin supplementation, that significantly improve its therapeutic index. Pemetrexed remains a cornerstone of thoracic oncology, and ongoing research continues to explore its role in new combinations and indications.
References
Pemetrexed Disodium: A Comprehensive Technical Guide to its Molecular Structure and Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed disodium, a potent multitargeted antifolate agent, has become a cornerstone in the treatment of various solid tumors, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its efficacy lies in the simultaneous inhibition of several key enzymes crucial for de novo purine and pyrimidine biosynthesis, thereby depriving rapidly proliferating cancer cells of the necessary precursors for DNA and RNA synthesis. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and multifaceted mechanism of action of this compound. Detailed experimental protocols for assessing its biological activity and quantitative data on its enzymatic inhibition are presented to facilitate further research and drug development efforts in the field of cancer therapeutics.
Molecular Structure and Physicochemical Properties
Pemetrexed is an N-acylglutamic acid that features a pyrrolo[2,3-d]pyrimidine core structure, chemically resembling folic acid.[1] The disodium salt form enhances its solubility for intravenous administration.
Chemical Name: (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, disodium salt[1]
Molecular Formula: C₂₀H₁₉N₅Na₂O₆[2]
Molecular Weight: 471.4 g/mol [2]
Appearance: White to off-white or pale yellow crystalline solid.
Solubility: this compound is soluble in water.[3] For instance, its solubility in water is reported to be 30 mg/mL, resulting in a clear solution. It is also soluble in saline (100 mg/mL) and PBS (50 mg/mL).
Storage and Stability: this compound for injection should be stored at controlled refrigerated temperatures of 2°C to 8°C (36°F to 46°F). Once diluted, the solution is chemically and physically stable for up to 24 hours under refrigerated conditions. Oxidation is a primary degradation pathway in aqueous solutions. The stability of pemetrexed solutions is also pH-dependent, with significant degradation occurring at a pH below 6. It is incompatible with diluents containing calcium, such as Ringer's solution.
Mechanism of Action: Multi-Targeted Enzyme Inhibition
Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes involved in the folate metabolic pathway, which is essential for the synthesis of purine and pyrimidine nucleotides. This multi-targeted approach is a distinguishing feature of pemetrexed compared to other antifolates.
The primary targets of pemetrexed are:
-
Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine biosynthesis pathway.
By inhibiting these enzymes, pemetrexed effectively blocks the formation of precursor nucleotides, leading to the arrest of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.
Cellular Uptake and Polyglutamation
Pemetrexed is actively transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems. Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the pemetrexed molecule.
The polyglutamated forms of pemetrexed are more potent inhibitors of TS and GARFT and are retained within the cell for a longer duration due to their increased size and charge, leading to prolonged drug action.
Quantitative Data: Enzyme Inhibition and Cytotoxicity
The inhibitory activity of pemetrexed and its polyglutamated forms against its target enzymes, as well as its cytotoxic effects on various cancer cell lines, have been quantified in numerous studies.
| Enzyme | Inhibitor | Kᵢ (nM) | Reference |
| Thymidylate Synthase (TS) | Pemetrexed Pentaglutamate | 1.3 | |
| Dihydrofolate Reductase (DHFR) | Pemetrexed Pentaglutamate | 7.2 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed Pentaglutamate | 65 |
| Cancer Cell Line | Histology | IC₅₀ (nM) | Reference |
| Gastric Cancer Cell Lines | Gastric Cancer | 17 - 310 | |
| Head and Neck Cancer Cell Lines | Head and Neck Cancer | 118.77 ± 17.28 |
Signaling Pathways and Experimental Workflows
Inhibition of Nucleotide Biosynthesis Pathway
The following diagram illustrates the points of inhibition by pemetrexed in the de novo purine and pyrimidine biosynthesis pathways.
Caption: Pemetrexed's inhibition of key enzymes in nucleotide synthesis.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of pemetrexed on cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of pemetrexed.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
- Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
- Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM).
- Add the prepared drug solutions to the respective wells. Include untreated control wells.
- Incubate the plates for 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Formazan Solubilization:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated controls.
- Determine the IC₅₀ value, which is the concentration of pemetrexed that inhibits cell growth by 50%.
Enzyme Inhibition Assays
These assays are performed to determine the inhibitory potency of pemetrexed against its target enzymes.
1. Enzyme Source:
- Use purified recombinant human enzymes (TS, DHFR, and GARFT).
2. Assay Principles:
- TS Assay: Monitor the increase in absorbance at 340 nm resulting from the formation of 7,8-dihydrofolate, a product of the TS-catalyzed reaction.
- DHFR Assay: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
- GARFT Assay: Spectrophotometrically measure the formation of the product 5,8-dideazafolate at 295 nm.
3. Procedure:
- Perform the assays in the presence of varying concentrations of pemetrexed (or its polyglutamated forms) and the respective enzyme substrates in an appropriate buffer system.
- Initiate the reaction by adding the enzyme.
- Monitor the change in absorbance over time using a spectrophotometer.
4. Data Analysis:
- Determine the initial reaction velocities at different inhibitor concentrations.
- Calculate the IC₅₀ and/or Kᵢ values to quantify the inhibitory potency of pemetrexed.
Cellular Uptake and Polyglutamation Assay
This assay is used to study the transport of pemetrexed into cells and its subsequent conversion to polyglutamated forms.
1. Cell Culture and Treatment:
- Culture cancer cells to a desired confluency.
- Expose the cells to radiolabeled pemetrexed (e.g., [³H]pemetrexed) for various time points.
2. Cell Lysis and Separation:
- Wash the cells to remove extracellular drug.
- Lyse the cells to release intracellular contents.
- Separate the parent pemetrexed from its polyglutamated forms using high-performance liquid chromatography (HPLC).
3. Quantification:
- Quantify the amount of intracellular pemetrexed and its polyglutamated derivatives using a scintillation counter.
4. Data Analysis:
- Determine the rate of cellular uptake and the extent of polyglutamation over time.
Conclusion
This compound stands as a testament to the success of targeted cancer therapy. Its unique ability to inhibit multiple key enzymes in nucleotide biosynthesis provides a powerful mechanism to combat the uncontrolled proliferation of cancer cells. A thorough understanding of its molecular structure, mechanism of action, and the experimental methodologies to evaluate its efficacy is paramount for the continued development of novel antifolate agents and for optimizing its clinical application. This technical guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the fight against cancer.
References
An In-Depth Technical Guide to the Intracellular Polyglutamylation of Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, requires intracellular metabolic activation via polyglutamylation to exert its optimal cytotoxic effects. This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent drug molecule. The resulting polyglutamated forms of pemetrexed are more effectively retained within the cell and exhibit significantly increased inhibitory potency against key enzymes in the folate pathway, primarily thymidylate synthase (TS), and to a lesser extent, dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). The extent of pemetrexed polyglutamylation is a critical determinant of its therapeutic efficacy, while alterations in this metabolic pathway, including decreased FPGS activity or increased activity of the catabolic enzyme γ-glutamyl hydrolase (GGH), are key mechanisms of drug resistance. This guide provides a comprehensive overview of the biochemical mechanisms, experimental methodologies for assessment, and clinical implications of pemetrexed polyglutamylation.
The Core Mechanism: Intracellular Activation of Pemetrexed
Pemetrexed is transported into cancer cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[1] Once inside the cell, it undergoes a crucial activation step known as polyglutamylation.[2] This process is mediated by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the γ-carboxyl group of the pemetrexed molecule.[3][4]
The addition of these negatively charged glutamate tails has two profound consequences:
-
Enhanced Cellular Retention: The polyglutamated forms of pemetrexed are larger and more highly charged, which hinders their efflux from the cell.[5] This leads to a significant accumulation of the active drug within the tumor cell, prolonging its cytotoxic action.
-
Increased Enzyme Inhibition: Polyglutamylation dramatically increases the binding affinity of pemetrexed for its target enzymes. The pentaglutamate form of pemetrexed, for instance, is approximately 100 times more potent as an inhibitor of thymidylate synthase (TS) compared to the monoglutamate form.
The balance between the anabolic activity of FPGS and the catabolic activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, dictates the intracellular concentration and chain length of pemetrexed polyglutamates, and thus, its overall therapeutic effect.
Logical Relationship of Pemetrexed Activation and Action
Caption: Intracellular activation and mechanism of action of Pemetrexed.
Quantitative Data on Pemetrexed Polyglutamylation and Enzyme Inhibition
The efficiency of pemetrexed polyglutamylation and the inhibitory potency of its metabolites are key quantitative parameters that underpin its pharmacological profile.
Table 1: Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS)
| Substrate | Enzyme Source | Km (μM) | Vmax (relative) | Reference(s) |
| Pemetrexed | Human FPGS | 0.8 | - | |
| Methotrexate | Human FPGS | ~100 | - |
Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 2: Inhibition Constants (Ki) of Pemetrexed and its Pentaglutamate Form
| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nmol/L) | Pemetrexed (Pentaglutamate) Ki (nmol/L) | Fold Increase in Potency | Reference(s) |
| Thymidylate Synthase (TS) | 100-300 | 1-3 | ~100 | |
| Dihydrofolate Reductase (DHFR) | 7.0 | Not Reported | - | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65,000 | 2,000 | ~32.5 |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols for Assessing Pemetrexed Polyglutamylation
A variety of in vitro and cell-based assays are employed to study the intracellular polyglutamylation of pemetrexed and its functional consequences.
In Vitro FPGS Enzyme Assay
This assay directly measures the activity of FPGS in converting pemetrexed to its polyglutamated forms.
Principle: Recombinant or purified FPGS is incubated with pemetrexed and [3H]-glutamate. The incorporation of radiolabeled glutamate into pemetrexed is quantified to determine enzyme activity.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.5)
-
20 mM ATP
-
20 mM MgCl2
-
40 mM KCl
-
10 mM dithiothreitol (DTT)
-
1 mM Pemetrexed
-
0.5 mM L-[3H]-glutamic acid (specific activity ~50 Ci/mmol)
-
Purified recombinant human FPGS (5-10 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Separation of Products: Separate the polyglutamated pemetrexed from unincorporated [3H]-glutamate using anion-exchange chromatography (e.g., DEAE-cellulose column).
-
Quantification: Elute the polyglutamated products and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity as pmol of glutamate incorporated per mg of protein per hour.
HPLC-Based Analysis of Intracellular Pemetrexed Polyglutamates
This method allows for the separation and quantification of different polyglutamate species of pemetrexed from cell lysates.
Principle: Cancer cells are incubated with pemetrexed, after which the cells are lysed and the intracellular contents are extracted. The different polyglutamate forms of pemetrexed are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by UV absorbance.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549 non-small cell lung cancer cells) in culture dishes and allow them to adhere. Treat the cells with a known concentration of pemetrexed (e.g., 1-10 µM) for a specified time (e.g., 24-72 hours).
-
Cell Harvesting and Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS), and then lyse the cells with a lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1% Triton X-100).
-
Protein Precipitation: Precipitate the protein from the cell lysate by adding an equal volume of ice-cold 10% TCA. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the pemetrexed polyglutamates, and neutralize it with 1 M Tris base.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Quantification: Use synthetic standards of pemetrexed monoglutamate and its polyglutamated forms to create a standard curve for quantification.
Experimental Workflow for Pemetrexed Polyglutamate Analysis
Caption: A streamlined workflow for analyzing intracellular Pemetrexed polyglutamates.
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effect of pemetrexed, which is influenced by its polyglutamylation and retention.
Principle: The ability of single cells to proliferate and form colonies after treatment with pemetrexed is measured. A reduction in colony formation indicates cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Seed a low density of cancer cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of pemetrexed concentrations for a prolonged period (e.g., 72-96 hours) to allow for polyglutamylation to occur.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet (0.5% w/v). Count the number of colonies (containing at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis of FPGS and GGH Expression
This technique is used to determine the protein expression levels of the key enzymes involved in pemetrexed polyglutamylation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against FPGS and GGH.
Detailed Methodology:
-
Protein Extraction: Lyse cultured cancer cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for human FPGS or GGH overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of FPGS and GGH between different cell lines or treatment conditions.
Clinical Significance and Resistance Mechanisms
The efficiency of pemetrexed polyglutamylation is a significant determinant of clinical response and the development of resistance.
-
Predictive Biomarker: High FPGS expression in tumors has been associated with better clinical outcomes in patients treated with pemetrexed-based chemotherapy. Conversely, high GGH expression may correlate with a poorer response.
-
Mechanisms of Resistance: Reduced intracellular accumulation of pemetrexed polyglutamates is a primary mechanism of acquired resistance. This can be due to:
-
Decreased FPGS expression or activity: This leads to inefficient conversion of pemetrexed to its active, retained forms.
-
Increased GGH expression or activity: This enhances the breakdown of pemetrexed polyglutamates, promoting drug efflux.
-
Impaired drug transport: Downregulation of folate transporters like RFC can limit the initial uptake of pemetrexed into the cell.
-
Logical Flow of Pemetrexed Resistance Development
Caption: Key mechanisms leading to the development of Pemetrexed resistance.
Conclusion
The intracellular polyglutamylation of pemetrexed is a pivotal process that governs its anticancer activity. A thorough understanding of the underlying enzymatic machinery, the ability to quantitatively assess the formation of pemetrexed polyglutamates, and the appreciation of its clinical implications are essential for optimizing the therapeutic use of this important chemotherapeutic agent and for developing strategies to overcome drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted role of polyglutamylation in the pharmacology of pemetrexed.
References
- 1. Addition of Exogenous γ-Glutamyl Hydrolase Eliminates the Need for Lengthy Incubation of Whole-Blood Lysate for Quantitation of Folate Vitamers by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pemetrexed Disodium: A Multi-Targeted Disruptor of Purine and Pyrimidine Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pemetrexed disodium, a potent multi-targeted antifolate, has emerged as a cornerstone in the treatment of various solid tumors, including malignant pleural mesothelioma and non-small cell lung cancer. Its efficacy lies in its ability to concurrently inhibit multiple key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, thereby depriving cancer cells of the necessary building blocks for DNA and RNA replication. This technical guide provides a comprehensive overview of the core mechanisms of pemetrexed action, focusing on its role in disrupting purine and pyrimidine synthesis. It includes a detailed examination of its enzymatic targets, the critical process of intracellular polyglutamation, and the downstream consequences leading to cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying molecular pathways.
Introduction
Pemetrexed is a synthetic pyrimidine-based antifolate agent that structurally mimics folic acid, enabling its transport into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems.[1] Once inside the cell, it is not the parent compound but its polyglutamated forms that are the primary active moieties.[2][3] This polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug intracellularly and significantly increases its inhibitory potency against its target enzymes.[2] Pemetrexed's multi-targeted nature distinguishes it from classical antifolates, as it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), and to a lesser extent, aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[4] This broad-spectrum inhibition leads to a comprehensive shutdown of both pyrimidine and purine biosynthesis, ultimately leading to cancer cell death.
Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis
Pemetrexed exerts its cytotoxic effects by targeting key enzymes in the folate-dependent pathways of purine and pyrimidine synthesis. The conversion of pemetrexed to its polyglutamated forms is critical for its enhanced and sustained inhibitory activity.
Intracellular Activation: The Role of Polyglutamation
Upon entering the cell, pemetrexed is rapidly converted to polyglutamated derivatives by FPGS. These polyglutamated forms are more potent inhibitors of TS and GARFT than the monoglutamate form and are retained within the cell for longer periods, leading to prolonged enzyme inhibition.
Inhibition of Pyrimidine Synthesis
The primary target of pemetrexed in the pyrimidine synthesis pathway is Thymidylate Synthase (TS) . TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The polyglutamated forms of pemetrexed are potent inhibitors of TS, leading to a depletion of dTMP and an accumulation of dUMP. This imbalance disrupts DNA replication and repair, ultimately triggering apoptosis.
Inhibition of Purine Synthesis
Pemetrexed disrupts de novo purine synthesis by inhibiting two key enzymes:
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in one of the early steps of purine biosynthesis. Inhibition of GARFT by pemetrexed polyglutamates leads to a depletion of the purine nucleotide pool.
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for both purine and thymidylate synthesis. Inhibition of DHFR further exacerbates the depletion of nucleotide precursors.
Quantitative Data
The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes, as well as its cytotoxic effects on various cancer cell lines, have been extensively quantified.
Enzyme Inhibition Constants (Ki)
The following table summarizes the reported Ki values for pemetrexed and its pentaglutamate form against its primary enzyme targets. The significantly lower Ki values for the pentaglutamate form highlight the importance of intracellular polyglutamation for its therapeutic efficacy.
| Compound | Target Enzyme | Ki (nM) |
| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 109 |
| Pemetrexed (monoglutamate) | Dihydrofolate Reductase (DHFR) | 7.0 |
| Pemetrexed (monoglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 |
| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 |
| Pemetrexed (pentaglutamate) | Dihydrofolate Reductase (DHFR) | 7.2 |
| Pemetrexed (pentaglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 |
Data compiled from various sources.
Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
The cytotoxic activity of pemetrexed has been evaluated in a wide range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are presented in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| CL1-5 | Non-Small Cell Lung Cancer | 280.7 |
| H1299 | Non-Small Cell Lung Cancer | >5000 |
| A549 | Non-Small Cell Lung Cancer | 1820 |
| HCC827 | Non-Small Cell Lung Cancer | 1540 |
| H1975 | Non-Small Cell Lung Cancer | 3370 |
| MSTO-211H | Mesothelioma | 31.8 |
| H2373 | Mesothelioma | - |
| H2452 | Mesothelioma | - |
| OVCAR-3 | Ovarian Cancer | - |
| SGC7901 | Gastric Cancer | - |
| MCF-7 | Breast Cancer | - |
| HepG2 | Liver Cancer | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pemetrexed's mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of pemetrexed in culture medium.
-
Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of pemetrexed.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to DHFR activity.
-
Calculate the percentage of inhibition by comparing the rate in the presence of pemetrexed to the rate of an uninhibited control reaction.
-
Determine the Ki value by measuring the inhibition at various substrate and inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with pemetrexed for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Downstream Signaling and Cellular Fate
The disruption of purine and pyrimidine synthesis by pemetrexed triggers a cascade of downstream events that ultimately determine the cell's fate.
Cell Cycle Arrest
The depletion of nucleotide pools, particularly dTMP, leads to an S-phase arrest in the cell cycle. This is a direct consequence of the inability of the cell to replicate its DNA.
Induction of Apoptosis
Prolonged inhibition of nucleotide synthesis and the resulting DNA damage activate intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Conclusion
This compound's role as a multi-targeted inhibitor of purine and pyrimidine synthesis is central to its clinical efficacy as an anticancer agent. Its unique mechanism of action, reliant on intracellular polyglutamation for enhanced potency and sustained activity, provides a robust strategy for disrupting the fundamental processes of DNA and RNA synthesis in rapidly proliferating cancer cells. The detailed understanding of its molecular targets, the quantitative assessment of its inhibitory effects, and the elucidation of the downstream signaling pathways leading to cell death are critical for the continued development of pemetrexed-based therapies and for overcoming mechanisms of resistance. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology through a deeper understanding of this important therapeutic agent.
References
Methodological & Application
Pemetrexed Disodium In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed Disodium is a multi-targeted antifolate drug that has demonstrated significant efficacy in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. Its mechanism of action involves the inhibition of several key enzymes in the folate pathway, ultimately disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication. This leads to the induction of cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This document provides detailed application notes and standardized protocols for assessing the in vitro anti-proliferative effects of this compound using common cell-based assays. The included methodologies for the MTT and SRB assays are designed to deliver reproducible and reliable data for determining the cytotoxic potential and IC50 values of this compound in various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting three key enzymes involved in nucleotide biosynthesis:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): By inhibiting DHFR, Pemetrexed disrupts the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Pemetrexed inhibits GARFT, an enzyme involved in the de novo synthesis of purine nucleotides.
The simultaneous inhibition of these enzymes leads to a depletion of the nucleotide pool, resulting in S-phase or G0/G1-phase cell cycle arrest and subsequent apoptosis.
Figure 1. This compound inhibits key enzymes in nucleotide synthesis.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by in vitro cell proliferation assays.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 h | 1.82 ± 0.17 |
| H1975 | Non-Small Cell Lung Cancer | 48 h | 3.37 ± 0.14 |
| HCC827 | Non-Small Cell Lung Cancer | 48 h | 1.54 ± 0.30 |
| MCF-7 | Breast Cancer | 72 h | ~15 |
| HCT-116 | Colon Cancer | 72 h | ~0.02 - 0.04 |
| PANC-1 | Pancreatic Cancer | 72 h | ~1 - 10 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, passage number, and assay methodology.
Experimental Protocols
This section provides standardized protocols for the MTT and SRB assays to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Figure 2. General workflow for in vitro cell proliferation assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with deionized water.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol to calculate cell viability and determine the IC50 value.
-
Application Notes and Protocols for Pemetrexed IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By disrupting the synthesis of purine and pyrimidine nucleotides, Pemetrexed effectively halts DNA and RNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This document provides detailed protocols for determining the IC50 value of Pemetrexed in various cancer cell lines using the widely accepted MTT and SRB colorimetric assays.
Pemetrexed IC50 Values in Various Cancer Cell Lines
The cytotoxic effect of Pemetrexed varies across different cancer cell lines. The following table summarizes previously reported IC50 values for Pemetrexed in several commonly used cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Assay | Reference |
| Non-Small Cell Lung Cancer | A549 | 1.82 ± 0.17 µM (48h) | CCK-8 | |
| Non-Small Cell Lung Cancer | H1975 | 3.37 ± 0.14 µM (48h) | CCK-8 | |
| Non-Small Cell Lung Cancer | HCC827 | 1.54 ± 0.30 µM (48h) | CCK-8 | |
| Non-Small Cell Lung Cancer | PC-9 | 0.080 ± 0.0053 µM | CCK-8 | |
| Malignant Pleural Mesothelioma | MSTO-211H | 31.8 nM (72h) | WST-8 | |
| Malignant Pleural Mesothelioma | H2373 | Not explicitly quantified | CCK-8 | |
| Malignant Pleural Mesothelioma | H2452 | Not explicitly quantified | CCK-8 | |
| Colon Cancer | HT29 | 5.10 ± 0.42 µg/ml (24h) | Not Specified | |
| Colon Cancer | WiDr | 1.14 ± 0.15 µg/ml (24h) | Not Specified | |
| Colon Cancer | SW620 | 0.87 ± 0.23 µg/ml (24h) | Not Specified | |
| Colon Cancer | LS174T | 1.05 ± 0.36 µg/ml (24h) | Not Specified | |
| Breast Cancer | MCF-7 | 0.11 ± 0.06 µg/mL | CCK-8 |
Signaling Pathways Modulated by Pemetrexed
Pemetrexed's cytotoxic effects are mediated through the modulation of several key signaling pathways. Understanding these pathways provides insight into its mechanism of action and potential combination therapies.
Caption: Pemetrexed's multifaceted mechanism of action.
Pemetrexed primarily inhibits enzymes crucial for nucleotide synthesis, leading to S-phase arrest and apoptosis. Additionally, it has been shown to modulate key signaling pathways that regulate cell survival and immune response. Studies have demonstrated that Pemetrexed can influence the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a central role in cell proliferation and survival. In some cellular contexts, sustained activation of Akt by Pemetrexed can paradoxically promote apoptosis. Furthermore, Pemetrexed has been observed to activate the ERK and NF-κB signaling pathways, which can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells, suggesting a potential interplay with the immune system.
Experimental Protocols for IC50 Determination
The following protocols provide a detailed methodology for determining the IC50 of Pemetrexed in adherent cancer cell lines using either the MTT or SRB assay.
Experimental Workflow for IC50 Determination
Caption: General workflow for IC50 determination.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pemetrexed
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Pemetrexed in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the Pemetrexed dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Pemetrexed concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the Pemetrexed concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pemetrexed
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol to calculate the IC50 value.
-
Conclusion
The determination of Pemetrexed's IC50 is a fundamental step in preclinical cancer research. The provided protocols for the MTT and SRB assays offer robust and reliable methods for quantifying its cytotoxic effects. A thorough understanding of Pemetrexed's mechanism of action, including its impact on key signaling pathways, is crucial for the rational design of effective cancer therapies and the development of novel combination strategies.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pemetrexed Disodium in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemetrexed Disodium is a multi-targeted antifolate chemotherapeutic agent employed in the treatment of non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of key enzymes essential for nucleotide synthesis, thereby disrupting DNA and RNA synthesis and leading to cancer cell death. The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized in vitro model for studying the efficacy and molecular effects of anticancer drugs like Pemetrexed. These application notes provide a comprehensive overview of the use of this compound in the A549 cell line, including its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols.
Mechanism of Action
Pemetrexed is a unique folate antagonist that primarily targets three key enzymes in the purine and pyrimidine synthesis pathways[1][2]:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The expression level of TS has been shown to be a significant determinant of Pemetrexed sensitivity in NSCLC cells, with lower expression correlating with better treatment response[1][3][4].
-
Dihydrofolate Reductase (DHFR): By inhibiting DHFR, Pemetrexed disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Pemetrexed also inhibits GARFT, an enzyme involved in the de novo purine synthesis pathway.
The polyglutamated form of Pemetrexed is a more potent inhibitor of TS and GARFT, and its intracellular accumulation is a key factor in its cytotoxic activity.
Cellular Effects on A549 Cells
Treatment of A549 cells with this compound induces a range of cellular responses, including:
-
Inhibition of Cell Viability: Pemetrexed reduces the viability of A549 cells in a dose- and time-dependent manner.
-
Induction of Apoptosis: Pemetrexed triggers programmed cell death (apoptosis) in A549 cells, characterized by increased caspase activity, DNA fragmentation, and PARP cleavage.
-
Cell Cycle Arrest: The drug can cause cell cycle arrest, particularly in the S phase, by inhibiting DNA synthesis.
-
Generation of Reactive Oxygen Species (ROS): Pemetrexed treatment leads to an increase in intracellular ROS levels, which can contribute to DNA damage and apoptosis.
-
Induction of Autophagy and Senescence: Besides apoptosis, Pemetrexed can also induce autophagy and cellular senescence in A549 cells.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on the A549 lung cancer cell line, compiled from various studies.
Table 1: IC50 Values of Pemetrexed in A549 Cells
| Treatment Duration | IC50 Value (µM) | Reference |
| 24 hours | 4.653 | |
| 48 hours | 1.861 | |
| 48 hours | 1.82 ± 0.17 | |
| 48 hours | 0.1245 ± 0.02606 | |
| 72 hours | 0.0499 ± 0.029 | |
| 96 hours | 0.41 |
Table 2: Effects of Pemetrexed on Apoptosis, ROS Production, and LDH Release in A549 Cells
| Parameter | Treatment Condition | Result | Reference |
| Apoptosis | Pemetrexed (IC50) for 24h | 14.4% late apoptotic cells | |
| Pemetrexed (IC50) for 48h | 14.4% late apoptotic cells | ||
| Necrosis | Pemetrexed (IC50) for 24h | 1.24% necrotic cells | |
| Pemetrexed (IC50) for 48h | 28.5% necrotic cells | ||
| ROS Production | Pemetrexed (IC50) for 24h | 1.43-fold increase vs. control | |
| Pemetrexed (IC50) for 48h | 3.366-fold increase vs. control | ||
| LDH Release | Pemetrexed (IC50) for 48h | 39% increase vs. control |
Signaling Pathways Modulated by Pemetrexed in A549 Cells
Pemetrexed treatment influences several key signaling pathways in A549 cells.
Pemetrexed's Impact on Cell Survival and Death Pathways
Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to various cellular outcomes.
Pemetrexed's Modulation of Key Signaling Cascades
Caption: Pemetrexed's influence on major signaling pathways in A549 cells.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on A549 cells.
Cell Culture and Drug Preparation
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Dissolve this compound heptahydrate in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the cytotoxic effects of Pemetrexed on A549 cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of Pemetrexed to the wells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods described for quantifying apoptotic cell death in A549 cells treated with Pemetrexed.
-
Cell Treatment: Seed A549 cells in a 6-well plate and treat with Pemetrexed at the desired concentration for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed Disodium: Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pemetrexed Disodium in in vivo xenograft models. Pemetrexed is a multi-targeted antifolate agent that inhibits key enzymes involved in purine and pyrimidine synthesis, making it a crucial tool in oncology research.[1][2][3][4]
Mechanism of Action
Pemetrexed functions as a multi-targeted antifolate by disrupting essential metabolic pathways for DNA and RNA synthesis.[1] Upon entering the cell, facilitated by transporters like the reduced folate carrier (RFC), it is converted into its active polyglutamated form. This active form inhibits several key enzymes:
-
Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component of DNA.
-
Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway.
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Another enzyme involved in purine synthesis.
Inhibition of these enzymes leads to the depletion of nucleotide pools, resulting in S-phase arrest of the cell cycle and subsequent apoptosis.
In Vivo Xenograft Study Protocols
The following protocols are generalized from various studies and should be adapted to specific experimental needs.
Materials
-
This compound (e.g., Alimta®)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Appropriate animal models (e.g., athymic nude mice, BALB/c mice)
-
Tumor cells for implantation (e.g., A549, H2122, MC38)
-
Matrigel (optional, for subcutaneous injection)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Syringes and needles for injection
Experimental Workflow
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile saline or PBS, optionally with Matrigel (1:1 ratio), to a final concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 90-130 mm³), randomize mice into treatment and control groups (n=5-10 per group).
-
-
Pemetrexed Preparation and Administration:
-
Reconstitute this compound in sterile saline.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
-
Dosing and Schedule:
-
Dosage and schedule can vary depending on the tumor model and study goals. Refer to the table below for examples.
-
A common schedule is once daily for 5 consecutive days, followed by a 2-day break.
-
-
Monitoring During Treatment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity.
-
At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various published studies using Pemetrexed in xenograft models.
Table 1: Pemetrexed Monotherapy in Xenograft Models
| Cell Line | Animal Model | Pemetrexed Dose and Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| A549 (NSCLC) | Athymic Nude Mice | 100 mg/kg, once a week | i.p. | Significant inhibition (p < 0.01) | |
| H2122 (NSCLC) | Athymic Nude Mice | 100, 200, 300 mg/kg/day for 10 doses | i.p. | 12-18 day tumor growth delay | |
| MC38 (Colon) | C57BL/6 Mice | 50 mg/kg, 5 days on/2 days off | i.p. | 30 | |
| MC38 (Colon) | C57BL/6 Mice | 100 mg/kg, 5 days on/2 days off | i.p. | 52 | |
| CT26 (Colorectal) | BALB/c Mice | 2.1 mg/kg, once daily for 3 days | i.v. | Reduced tumor growth | |
| Myc1 (Medulloblastoma) | Mice | 200 mg/kg, two doses (day 3 & 10) | i.v. | 7-day increase in median survival |
Table 2: Pemetrexed in Combination Therapy Xenograft Models
| Cell Line | Animal Model | Combination Treatment | Route | Outcome | Reference |
| A549 (NSCLC) | Athymic Nude Mice | Pemetrexed (100 mg/kg, weekly) + Simvastatin (20 mg/kg, daily) | i.p. / oral | Enhanced tumor inhibition vs. Pemetrexed alone (p < 0.05) | |
| A549 (NSCLC) | Orthotopic Nude Mice | Pemetrexed (150 mg/kg, twice weekly) + Metformin (250 mg/kg/day) | i.p. / oral | Additive inhibitory effects on tumor growth | |
| H2122 (NSCLC) | Athymic Nude Mice | Pemetrexed (100 mg/kg, daily) followed by Gemcitabine (30 mg/kg) | i.p. | ~14-day tumor growth delay, better than single agents | |
| Myc1 (Medulloblastoma) | Mice | Pemetrexed (200 mg/kg) + Gemcitabine (60 mg/kg), two cycles | i.v. | 18-day increase in median survival |
Important Considerations
-
Vitamin Supplementation: To mitigate toxicities such as myelosuppression and mucositis, supplementation with folic acid and vitamin B12 is often recommended and has been shown not to adversely affect efficacy in some tumor types.
-
Toxicity: Monitor animals closely for signs of toxicity. Body weight loss exceeding 15-20% may necessitate a dose reduction or cessation of treatment.
-
Pharmacokinetics: Pemetrexed is rapidly eliminated, primarily through the kidneys, with a half-life of approximately 3.5 hours in patients with normal renal function.
-
Histology: The efficacy of Pemetrexed can be dependent on the histological subtype of the tumor. It has shown greater activity in non-squamous non-small cell lung cancer (NSCLC).
This document is intended to serve as a guide. Researchers should always refer to the primary literature and institutional guidelines when designing and conducting animal experiments.
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound: a novel antifolate clinically active against multiple solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Pemetrexed Disodium in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of Pemetrexed Disodium, a multi-targeted antifolate chemotherapeutic agent, in various murine cancer models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of pemetrexed.
Mechanism of Action
Pemetrexed works by inhibiting multiple folate-dependent enzymes crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][2][3][4] The primary targets of pemetrexed's active polyglutamated form are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5] By disrupting these pathways, pemetrexed induces S-phase arrest and apoptosis in rapidly dividing cancer cells.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound in murine cancer models.
Table 1: Efficacy of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Murine Models
| Murine Model | Cell Line | Pemetrexed Dosage and Schedule | Administration Route | Key Findings | Reference |
| Athymic Nude Mice | H2122 (NSCLC) | 100, 200, and 300 mg/kg/day for 10 daily doses | Intraperitoneal (i.p.) | Delayed tumor growth by 12 to 18 days compared to vehicle control. | |
| Athymic Nude Rats | Orthotopic H2122 (NSCLC) | 50, 100, and 200 mg/kg/day for 21 days | Intraperitoneal (i.p.) | Significantly prolonged survival, with 50 mg/kg being more effective than higher doses. | |
| NOD/SCID Mice | Pemetrexed-resistant A400 (NSCLC) | 100 mg/kg, two doses with a 7-day interval (in combination with PTC-209) | Intraperitoneal (i.p.) | Enhanced the therapeutic effect of pemetrexed in resistant tumors when combined with PTC-209. |
Table 2: Efficacy of Pemetrexed in Other Murine Cancer Models
| Murine Model | Cancer Type | Pemetrexed Dosage and Schedule | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | 50 or 100 mg/kg, 5 days on, 2 days off | Intraperitoneal (i.p.) | 100 mg/kg dose significantly reduced tumor volume. | |
| BALB/c Mice | CT26 (Colorectal Carcinoma) | 2.1 mg/kg, once daily for 3 days (nanoformulation) | Intravenous (i.v.) | Reduced tumor growth with no observable systemic toxicity. | |
| Sprague-Dawley Rats | Peritoneal Mesothelioma | 500, 1000, and 1500 mg/m² as a single dose with hyperthermia | Intraperitoneal (i.p.) | Increasing dose and heat enhanced peritoneal cell concentration of pemetrexed. | |
| Non-tumor bearing mice | N/A | 200 mg/kg single dose | Intravenous (i.v.) | Brain to plasma ratio of 7.3%, indicating the drug crosses the blood-brain barrier. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound for Injection (lyophilized powder)
-
0.9% Sodium Chloride Injection, USP (preservative-free)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Exercise caution in handling and preparing the pemetrexed solution due to its cytotoxic nature.
-
Reconstitute the lyophilized this compound powder with 0.9% Sodium Chloride Injection. For a 100 mg vial, use 4.2 mL of saline to yield a 25 mg/mL solution. For a 500 mg vial, use 20 mL of saline.
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and colorless to yellow or green-yellow.
-
Visually inspect the solution for particulate matter. Do not administer if particulates are observed.
-
For administration, further dilute the required volume of the reconstituted solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection.
-
The reconstituted solution and the diluted infusion solution can be stored for up to 24 hours at 2 to 8°C.
Protocol 2: Intraperitoneal (i.p.) Administration of Pemetrexed in Mice
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (or similar) with a 27-30 gauge needle
-
Mouse restraint device
-
70% ethanol for disinfection
Procedure:
-
Accurately calculate the volume of the pemetrexed solution to be administered based on the mouse's body weight and the desired dosage (e.g., 100 mg/kg).
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the pemetrexed solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
Protocol 3: Intravenous (i.v.) Administration of Pemetrexed in Mice (Tail Vein Injection)
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (or similar) with a 27-30 gauge needle
-
Mouse restraint device or a warming chamber/lamp
-
70% ethanol for disinfection
Procedure:
-
Warm the mouse's tail using a warming chamber or heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
Place the mouse in a restraint device, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A slight "flash" of blood may be visible in the needle hub upon successful entry.
-
Slowly and steadily inject the calculated volume of the pemetrexed solution. If significant resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Mandatory Visualization
Caption: Mechanism of action of Pemetrexed in a tumor cell.
Caption: General experimental workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Western Blot Analysis of Pemetrexed-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the cellular effects of pemetrexed, a multitargeted antifolate chemotherapeutic agent. Pemetrexed primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GART), leading to the disruption of nucleotide synthesis and subsequent induction of cell cycle arrest and apoptosis.[1][2][3] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying pemetrexed's efficacy and potential resistance.
Key Cellular Pathways Modulated by Pemetrexed
Pemetrexed treatment impacts several critical signaling pathways, which can be effectively monitored by Western blot analysis.
-
Apoptosis Signaling: Pemetrexed is known to induce both the intrinsic and extrinsic pathways of apoptosis.[4][5] Key proteins to analyze include cleaved caspases (e.g., caspase-3, -8, -9), cleaved PARP, and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the ratio of Bax to Bcl-2 is indicative of apoptosis induction.
-
Cell Cycle Regulation: Pemetrexed can induce cell cycle arrest, often in the S-phase. Western blot analysis can be used to assess changes in the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin A, Cyclin D) and cyclin-dependent kinases (e.g., CDK6). The expression of cell cycle inhibitors like p21 can also be investigated.
-
Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is a critical regulator of cell survival and proliferation. Studies have shown that pemetrexed can modulate this pathway, often leading to a decrease in the phosphorylation of Akt and mTOR. Western blotting using phospho-specific antibodies is essential for these analyses.
-
Thymidylate Synthase (TS) Expression: The expression level of TS is a key determinant of sensitivity to pemetrexed. High levels of TS have been associated with resistance. Therefore, quantifying TS protein levels by Western blot is crucial for both mechanistic studies and potentially as a biomarker for treatment response.
Quantitative Data Summary
The following tables summarize quantitative changes in protein expression observed in cancer cell lines after pemetrexed treatment, as determined by Western blot analysis.
Table 1: Pemetrexed-Induced Changes in Apoptosis-Related Proteins
| Cell Line | Pemetrexed Concentration | Treatment Duration | Protein | Change in Expression | Reference |
| MSTO-211 | Not Specified | 24h | Cleaved PARP | Increased | |
| A549 | Not Specified | 24h | Cleaved PARP | Increased | |
| MSTO-211 | Not Specified | 24h | Caspase-3 | Increased | |
| A549 | Not Specified | 24h | Caspase-3 | Increased | |
| MSTO-211 | Not Specified | 24h | Caspase-8 | Increased | |
| A549 | Not Specified | 24h | Caspase-8 | Increased | |
| MSTO-211 | Not Specified | 24h | Caspase-9 | Increased | |
| A549 | Not Specified | 24h | Caspase-9 | Increased | |
| PC9 | 0-20 µM | 72h | Bax | Increased | |
| PC9 | 0-20 µM | 72h | Bcl-2 | Decreased | |
| PC9 | 0-20 µM | 72h | Cleaved Caspase-3 | Increased | |
| PC9 | 0-20 µM | 72h | Cleaved Caspase-9 | Increased | |
| PC9 | 0-20 µM | 72h | Cleaved PARP | Increased |
Table 2: Pemetrexed-Induced Changes in Cell Cycle-Related Proteins
| Cell Line | Pemetrexed Concentration | Treatment Duration | Protein | Change in Expression | Reference |
| A549 | 0, 0.08, 0.4, 2 µM | 48h | CDK6 | Decreased | |
| A549 | 0, 0.08, 0.4, 2 µM | 48h | Cyclin A | Decreased | |
| A549 | 0, 0.08, 0.4, 2 µM | 48h | Cyclin D | No significant change | |
| A549 | 0, 0.08, 0.4, 2 µM | 48h | p21 | Increased | |
| H1975 | Not Specified | 48h | Not specified | Not specified |
Table 3: Pemetrexed-Induced Changes in Akt/mTOR Pathway Proteins
| Cell Line | Treatment Group | Protein | Change in Expression | Reference |
| A549 | Pemetrexed | p-mTOR/mTOR | Slightly Decreased | |
| A549 | Pemetrexed | p-Akt/Akt | Slightly Decreased | |
| H1299 | 0, 0.1, 0.3, 1 µM Pemetrexed (48h) | p-Akt | Increased | |
| H1299 | 0, 0.1, 0.3, 1 µM Pemetrexed (48h) | p-GSK3β | Increased |
Experimental Protocols
Protocol 1: Cell Culture and Pemetrexed Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, H1299, MSTO-211) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Pemetrexed Treatment: The following day, replace the medium with fresh medium containing various concentrations of pemetrexed. A dose-response experiment is recommended to determine the optimal concentration for the cell line being used (e.g., 0.1, 1, 10 µM). Include an untreated control (vehicle, e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
-
Visualizations
References
- 1. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Pemetrexed Disodium for apoptosis assays (e.g., TUNEL, caspase)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed Disodium is a multi-targeted antifolate drug widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its primary mechanism of action involves the inhibition of several key enzymes in the folate pathway, leading to the disruption of DNA, RNA, and protein synthesis, ultimately inducing cell cycle arrest and apoptosis.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a positive control or an investigative agent in apoptosis assays, specifically focusing on the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) and caspase activation assays.
Pemetrexed has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4][5] This is often preceded by DNA damage and S-phase cell cycle arrest. Key molecular events include the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). The induction of apoptosis by Pemetrexed can be quantified using various well-established methods, making it a valuable tool for apoptosis-related research.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-induced apoptosis, as measured by TUNEL and caspase assays in various cancer cell lines.
Table 1: Pemetrexed-Induced Apoptosis Measured by TUNEL Assay
| Cell Line | Pemetrexed Concentration | Incubation Time | % Apoptotic Cells (TUNEL Positive) | Reference |
| A549 (NSCLC) | 1 µM | 48 h | Significantly increased vs. control | |
| PC9 (NSCLC) | 50 nM | 72 h | Increased DNA fragmentation | |
| PC9 (NSCLC) | 100 nM | 72 h | Further increased DNA fragmentation |
Table 2: Pemetrexed-Induced Caspase Activation
| Cell Line | Pemetrexed Concentration | Incubation Time | Fold Increase in Caspase-3 Activity | Reference |
| A549 (NSCLC) | 1 µM | 72 h | Significantly increased vs. control | |
| MSTO-211 (Mesothelioma) | Not specified | Not specified | Marked increase in caspase-3, -8, and -9 | |
| A549 (NSCLC) | Not specified | Not specified | Marked increase in caspase-3, -8, and -9 | |
| Hs294T (Melanoma) | 0.84 µM | 24 h | Significant increase in caspase-2, -3, -9, -10 | |
| Hs294T (Melanoma) | 0.84 µM | 72 h | Maximal activation of caspase-2, -3, -9, -10 | |
| Eca-109 (ESCC) | 2.5 - 10 µM | 36 h | Concentration-dependent increase in cleaved caspase-3, -8, -9 | |
| EC9706 (ESCC) | 2.5 - 10 µM | 36 h | Concentration-dependent increase in cleaved caspase-3, -8, -9 | |
| PC9 (NSCLC) | Not specified | Not specified | Dose-dependent increase in cleaved caspase-3 and -9 |
Experimental Protocols
Herein are detailed protocols for performing TUNEL and caspase-3 activity assays on cells treated with this compound. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: TUNEL Assay for Detection of Apoptosis
This protocol is designed for the detection of DNA fragmentation in Pemetrexed-treated cells using a fluorescent TUNEL assay.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
TUNEL assay kit (fluorescent, e.g., using TdT and BrdUTP or EdUTP)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate or in a 96-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Pemetrexed Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 1 µM) for the appropriate duration (e.g., 48 hours). Include an untreated control.
-
Positive Control: For a positive control, treat a separate set of untreated cells with DNase I (e.g., 1 µg/mL for 15-30 minutes) prior to the labeling step to induce DNA strand breaks.
-
Negative Control: For a negative control, prepare a sample that will undergo the entire staining procedure but without the TdT enzyme.
-
Fixation: After treatment, remove the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Wash the cells twice with deionized water. Proceed with the TUNEL reaction according to the manufacturer's instructions of your specific kit. This typically involves: a. Incubating the cells with an equilibration buffer. b. Incubating the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Detection: If using an indirect detection method (e.g., BrdUTP), follow the kit's instructions for antibody staining. If using a fluorescently labeled dUTP, proceed to the next step.
-
Nuclear Staining: Wash the cells. Counterstain the nuclei with a suitable dye like DAPI or Hoechst 33342 for 15 minutes at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells twice with PBS. Mount the coverslips onto microscope slides or analyze the 96-well plate using a fluorescence microscope. Alternatively, detach the cells and analyze by flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Protocol 2: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase, in Pemetrexed-treated cell lysates.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-3 colorimetric assay kit (containing a caspase-3 substrate like DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound (e.g., 1 µM for 72 hours) as described in Protocol 1.
-
Cell Lysis: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Caspase-3 Assay: a. In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. b. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well as per the kit's instructions. c. Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the caspase-3 activity. Calculate the fold increase in caspase-3 activity in Pemetrexed-treated samples compared to the untreated control.
Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathways involved in Pemetrexed-induced apoptosis and the experimental workflows for the TUNEL and caspase assays.
Caption: Pemetrexed-induced apoptosis signaling pathways.
Caption: Experimental workflow for the TUNEL assay.
Caption: Experimental workflow for the caspase-3 colorimetric assay.
References
- 1. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed induces apoptosis in malignant mesothelioma and lung cancer cells through activation of reactive oxygen species and inhibition of sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Preparation of Pemetrexed Disodium for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of Pemetrexed Disodium from its powdered form for use in in-vitro cell culture experiments. Pemetrexed is a multi-targeted antifolate drug that is widely used in cancer research and therapy. Accurate and reproducible preparation of this compound is critical for obtaining reliable experimental results. These application notes include detailed information on the physicochemical properties of this compound, protocols for its reconstitution and dilution, and essential safety and handling precautions. Furthermore, this guide outlines the mechanism of action of Pemetrexed, including its effects on cellular signaling pathways, and provides a workflow for its application in cell-based assays.
Physicochemical Properties and Storage
This compound is a white to light-yellow or green-yellow lyophilized powder.[1][2] Understanding its physical and chemical characteristics is crucial for proper handling and preparation of solutions for cell culture.
Table 1: Physicochemical Properties and Storage Recommendations for this compound
| Property | Data |
| Appearance | White to light-yellow or green-yellow powder.[1][2] |
| Solubility | Soluble in 0.9% Sodium Chloride Injection.[1] Some protocols recommend initial dissolution in DMSO (up to 4 mg/mL) or Dulbecco's Phosphate-Buffered Saline (DPBS) (up to 1 mg/mL) before further dilution in cell culture media. |
| Storage of Powder | Store vials at 25°C (77°F); excursions permitted to 15-30°C (59-86°F). |
| Storage of Reconstituted Solution | Store reconstituted stock solution at 2-8°C (36-46°F) for no longer than 24 hours. |
| pH of Reconstituted Solution | The pH of the reconstituted solution in 0.9% Sodium Chloride is between 6.6 and 7.8. |
Mechanism of Action and Cellular Effects
Pemetrexed is a multi-targeted antifolate agent that primarily inhibits three key enzymes involved in the de novo synthesis of purine and thymidine nucleotides:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
By inhibiting these enzymes, Pemetrexed disrupts the synthesis of DNA and RNA precursors, leading to cell cycle arrest and induction of apoptosis, particularly in rapidly dividing cancer cells.
Impact on Cell Cycle
Pemetrexed has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. Commonly observed effects include arrest in the G0/G1 or S phase of the cell cycle. This cell cycle blockade is a direct consequence of the depletion of nucleotide pools necessary for DNA replication.
Induction of Apoptosis
Pemetrexed triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), ultimately leading to the cleavage of cellular substrates and cell death.
Experimental Protocols
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate safety precautions in a designated area, such as a certified biological safety cabinet or a fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All materials that come into contact with the drug should be decontaminated or disposed of as hazardous waste according to institutional guidelines.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound Heptahydrate is approximately 597.49 g/mol . To prepare a 10 mM stock solution, weigh out the appropriate amount of powder. For example, for 1 mL of a 10 mM stock solution, you would need 5.97 mg of this compound Heptahydrate.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 2: Example Volumes for 10 mM this compound Stock Solution
| Desired Stock Volume | Mass of this compound Heptahydrate | Volume of DMSO |
| 100 µL | 0.60 mg | 100 µL |
| 500 µL | 2.99 mg | 500 µL |
| 1 mL | 5.97 mg | 1 mL |
Preparation of Working Solutions in Cell Culture Medium
The final concentration of this compound for treating cells will depend on the specific cell line and the experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Treatment of Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period according to your experimental protocol.
Table 3: Example Dilutions for Working Solutions
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume of Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 10 mL | 0.01% |
| 10 µM | 10 µL | 10 mL | 0.1% |
| 100 µM | 100 µL | 10 mL | 1.0% (Caution Advised) |
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound prepared from powder.
References
Application Notes and Protocols: In Vitro Analysis of Pemetrexed Disodium and Cisplatin Combination Therapy
Introduction
Pemetrexed Disodium, marketed as Alimta, is a multi-targeted antifolate agent that disrupts the synthesis of nucleotide precursors for DNA and RNA.[1][2] It primarily inhibits three key enzymes in the folate metabolic pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] Cisplatin is a platinum-based chemotherapy drug that crosslinks with purine bases on DNA, interfering with DNA repair mechanisms, which ultimately triggers cell death.[3] The combination of pemetrexed and cisplatin is a standard first-line treatment for patients with unresectable malignant pleural mesothelioma (MPM) and advanced non-squamous non-small cell lung cancer (NSCLC).
In vitro studies are crucial for understanding the cellular and molecular basis of this combination's efficacy and for optimizing treatment schedules. Research has demonstrated that the interaction between pemetrexed and cisplatin is highly schedule-dependent. Sequential administration of pemetrexed followed by cisplatin has been shown to produce synergistic or additive cytotoxic effects in several cancer cell lines. Conversely, simultaneous exposure or administering cisplatin before pemetrexed can result in antagonistic effects in the same cell lines. The combination has also been observed to affect key signaling pathways, including the KRAS/Raf/MEK/ERK and AKT/mTOR pathways, which are involved in cell proliferation and survival.
These application notes provide a summary of quantitative data from published studies and detailed protocols for key in vitro experiments to evaluate the combination of this compound and cisplatin.
Data Presentation
Table 1: Summary of Schedule-Dependent Effects of Pemetrexed and Cisplatin Combination
| Cell Line | Cancer Type | Treatment Schedule (24h each) | Observed Effect | Reference |
| A549 | Human Lung Cancer | Pemetrexed -> Cisplatin | Additive/Synergistic | |
| Cisplatin -> Pemetrexed | Antagonistic | |||
| Simultaneous | Antagonistic | |||
| MCF7 | Human Breast Cancer | Pemetrexed -> Cisplatin | Synergistic | |
| Cisplatin -> Pemetrexed | Antagonistic | |||
| Simultaneous | Antagonistic | |||
| PA1 | Human Ovarian Cancer | Pemetrexed -> Cisplatin | Additive/Synergistic | |
| Cisplatin -> Pemetrexed | Antagonistic | |||
| Simultaneous | Antagonistic | |||
| WiDr | Human Colon Cancer | Pemetrexed -> Cisplatin | Additive | |
| Cisplatin -> Pemetrexed | Additive | |||
| Simultaneous | Additive | |||
| SNU-5, 668 | Human Gastric Cancer | Simultaneous (72h) | Synergistic | |
| SNU-1, 16, 484 | Human Gastric Cancer | Simultaneous (72h) | Additive |
Table 2: IC50 Values of Pemetrexed as a Single Agent in NSCLC Cell Lines
| Cell Line | IC50 (µmol/L) | Exposure Time | Reference |
| A549 | 1.82 ± 0.17 | 48 h | |
| HCC827 | 1.54 ± 0.30 | 48 h | |
| H1975 | 3.37 ± 0.14 | 48 h |
Table 3: Apoptotic Effects of Pemetrexed and Cisplatin in A549 Lung Cancer Cells
| Treatment (72h) | Drug Concentration | Apoptotic Cells (%) | Reference |
| Control (DMSO) | - | (Baseline) | |
| Pemetrexed | 100 nM | Minimal effect vs. control | |
| Cisplatin | 200 nM | Significant increase vs. control | |
| Combination | 100 nM Pemetrexed + 200 nM Cisplatin | Intermediate effect |
Note: In this specific study on KRAS-dependent A549 cells, cisplatin monotherapy was found to be the most potent inducer of apoptosis, followed by the combination therapy.
Visualizations
Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis pathways.
Caption: Workflow for evaluating Pemetrexed and Cisplatin in vitro.
Caption: Signaling pathways affected by Pemetrexed and Cisplatin.
Experimental Protocols
Protocol 1: Cell Culture and Drug Preparation
-
Cell Culture:
-
Culture desired cancer cell lines (e.g., A549, MCF7, PA1) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have reached 70-80% confluency before starting experiments.
-
-
Drug Stock Preparation:
-
This compound: Dissolve in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C, protected from light.
-
Cisplatin: Dissolve in DMSO to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw stock solutions and dilute them to the desired final concentrations using a complete cell culture medium. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Protocol 2: Cytotoxicity Assessment (WST-1/MTT Assay)
This protocol determines the effect of single agents and their combination on cell viability.
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of Pemetrexed and Cisplatin in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs (single agent or combination) or vehicle control (DMSO).
-
For schedule-dependency studies, the medium is replaced with a new drug-containing medium after the first incubation period (e.g., 24 hours).
-
-
Incubation: Incubate the cells with the drugs for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Reagent:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 (the concentration of a drug that inhibits cell growth by 50%).
Protocol 3: Analysis of Drug Interaction (Isobologram Method)
The isobologram method is used to determine whether the drug combination is synergistic, additive, or antagonistic.
-
Data Collection: Generate IC50 values for Pemetrexed and Cisplatin individually.
-
Combination Experiment: Treat cells with combinations of the two drugs at fixed-ratio concentrations (e.g., based on the ratio of their individual IC50 values).
-
Isobologram Construction:
-
Plot the IC50 concentration of Pemetrexed on the y-axis and the IC50 concentration of Cisplatin on the x-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two drugs that, in combination, produced a 50% inhibition of cell growth.
-
-
Interpretation:
-
Synergism: The data points for the combination fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Protocol 4: Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with Pemetrexed, Cisplatin, the combination, or vehicle control for a specified time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., BioLegend).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 5: Western Blotting for Signaling Pathway Analysis
This protocol is used to measure changes in the expression of key proteins involved in cellular signaling pathways.
-
Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, LC3-I/II, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
Application Notes and Protocols for Pemetrexed Disodium Nanoformulation in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Pemetrexed Disodium nanoformulations for drug delivery applications. The information is compiled from various studies to assist researchers in designing and conducting their own experiments.
Introduction to Pemetrexed and Nanoformulations
Pemetrexed (PEM) is a multi-targeted antifolate drug approved for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] It primarily works by inhibiting key enzymes essential for DNA replication, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase.[1] While effective, conventional Pemetrexed therapy can be limited by factors such as a short half-life, systemic toxicity, and the development of drug resistance.[3]
Nanoformulations offer a promising strategy to overcome these limitations by:
-
Enhancing Drug Solubility and Stability: Improving the bioavailability of Pemetrexed.[4]
-
Enabling Targeted Delivery: Specifically directing the drug to tumor tissues, thereby reducing systemic side effects.
-
Improving Cellular Uptake: Facilitating the entry of Pemetrexed into cancer cells.
-
Providing Controlled Release: Maintaining therapeutic drug concentrations over an extended period.
Various types of nanoformulations for Pemetrexed have been explored, including liposomes, polymeric nanoparticles, magnetic nanoparticles, and supramolecular nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from different studies on Pemetrexed nanoformulations, providing a comparative overview of their physicochemical properties and in vitro efficacy.
Table 1: Physicochemical Characteristics of Pemetrexed Nanoformulations
| Nanoformulation Type | Core Material/Method | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Layer-by-Layer Nanoparticles | Polystyrene | ~40 | ~ -20 | 51.3 | - | |
| Supramolecular Nanoparticles | Self-assembling Peptide (PEM-FFRGD) | ~20 | - | - | - | |
| Magnetic Nanoparticles | O-Carboxymethyl Chitosan | - | - | - | - | |
| Gold Nanoparticles | Gold | 53.4 ± 2.2 | - | 12 | 4 nmol/mg | |
| Polymeric Mixed Micelles | Pluronics F127/F68 & TPGS | 19.58 ± 0.89 | -9.70 ± 0.61 | 96.16 ± 0.37 | 4.5 ± 0.32 | |
| Cationic Liposomes | Stearylamine | 222.07 ± 1.23 | -11.38 ± 1.44 | - | - |
Table 2: In Vitro Cytotoxicity of Pemetrexed Nanoformulations
| Nanoformulation Type | Cell Line | Assay | IC50 Value | Comparison to Free PEM | Reference |
| Supramolecular Nanoparticles (PEM-FFRGD) | A549, LLC | MTT | ~0.2 µM (for 50% viability in LLC) | Stronger cytotoxic activity | |
| Magnetic Nanoparticles (PMCMC) | A549-luc-C8, CRL5807 | MTT | Lower than free PEM | More toxic to tumor cells | |
| Gold Nanoparticles (GNP-HCPe) | MSTO-211H, NCI-H2452 | MTT | - | Significantly more effective | |
| Polymeric Mixed Micelles (Pem-PMM) | MCF-7 | MTT | - | Superior efficacy |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of Pemetrexed nanoformulations.
Synthesis of Layer-by-Layer Pemetrexed/Folic Acid Nanoparticles
This protocol is adapted from a study developing a dual-loaded Pemetrexed and Folic Acid nanoformulation.
Materials:
-
Carboxylate-modified polystyrene latex (CML) nanoparticle substrate (20 nm)
-
Poly-L-lysine (PLL) solution (1 mg/mL)
-
Pemetrexed (PEM) solution
-
Folic Acid (FA) solution
-
Phosphate-buffered saline (PBS)
-
Tangential Flow Filtration (TFF) system
Protocol:
-
PLL Coating:
-
Dilute the CML nanoparticle suspension to 0.2 mg/mL.
-
Mix 3 mL of the diluted nanoparticle suspension with 3 mL of 1 mg/mL PLL solution.
-
Sonicate the mixture three times.
-
Use the TFF system to separate the PLL-coated nanoparticles from the excess polyelectrolyte.
-
-
PEM and FA Loading:
-
Add the purified PLL-coated nanoparticles to a mixture containing PEM and FA.
-
Allow the mixture to react.
-
Purify the final PEM/FA-nanoparticle formulation using the TFF system to remove excess PEM and FA.
-
Characterization of Nanoformulations
a) Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a Zetasizer.
-
For zeta potential, use the same instrument to measure the electrophoretic mobility of the nanoparticles in the suspension.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
b) Morphology:
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
-
In Vitro Cell-Based Assays
a) Cellular Uptake Study:
Protocol:
-
Seed cancer cells (e.g., CT26, A549) in a multi-well plate and allow them to adhere overnight.
-
Aspirate the medium and add fresh medium containing either the fluorescently labeled nanoformulation or control nanoparticles.
-
Incubate for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
For Microscopy:
-
Fix the cells with 10% formalin/PBS.
-
Stain the cells with DAPI (for nuclei) and a fluorescent phalloidin (for cytoskeleton).
-
Image the cells using a fluorescence microscope to visualize nanoparticle uptake.
-
-
For Flow Cytometry:
-
Detach the cells using trypsin.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of nanoparticle uptake.
-
b) Cytotoxicity Assay (MTT Assay):
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the Pemetrexed nanoformulation, free Pemetrexed, and blank nanoparticles.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
c) Cell Cycle Analysis:
Protocol:
-
Treat cells with the nanoformulation or free Pemetrexed for 24 and 48 hours.
-
Harvest the cells, wash with ice-cold PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and incubate with a staining solution containing RNase A and propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
d) Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining):
Protocol:
-
Seed cells in a multi-well plate and treat with the nanoformulation at its IC50 concentration for 24 hours.
-
Replace the medium with fresh medium containing Acridine Orange (AO) and Ethidium Bromide (EB) dye solution.
-
Incubate for a short period.
-
Visualize the cells under a fluorescence microscope. Live cells will appear green (stained by AO), while apoptotic cells will show condensed chromatin and/or fragmented nuclei and stain orange-red (stained by both AO and EB).
In Vivo Animal Studies
Protocol (Murine Colorectal Cancer Model):
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 3 x 10^5 CT26 cells) into the flank of mice (e.g., BALB/c).
-
Allow the tumors to grow to a palpable size (e.g., >10 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, free PEM, PEM nanoformulation).
-
Administer the treatment intravenously (IV) at a specified dose (e.g., 2.1 mg/kg PEM) and schedule (e.g., once daily for 3 days).
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the animals as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the animals when the tumor volume reaches a predetermined endpoint.
-
Excise the tumors and organs for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like caspase-3).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Pemetrexed and a general workflow for nanoformulation development and evaluation.
Caption: Pemetrexed's multi-targeted mechanism of action.
Caption: Workflow for nanoformulation drug delivery studies.
References
- 1. Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Supramolecular Nanoparticle of Pemetrexed Improves the Anti-Tumor Effect by Inhibiting Mitochondrial Energy Metabolism [frontiersin.org]
Troubleshooting & Optimization
Pemetrexed Disodium Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of pemetrexed disodium in DMSO and water. Find troubleshooting tips and frequently asked questions to ensure successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMSO and water?
This compound exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) and water. It is generally considered freely soluble in water, while its solubility in DMSO can be variable and is subject to several factors.
Q2: Why am I seeing conflicting information about the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies due to several factors, including:
-
Hydration State: this compound can exist in different hydration states (e.g., heptahydrate, hemipentahydrate), which can influence its solubility.
-
Purity of the Compound: Impurities can affect the dissolution of the compound.
-
Water Content of DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of this compound. It is crucial to use anhydrous DMSO.
-
Temperature: Solubility can be increased by warming the solution.
Q3: What is the recommended pH for aqueous solutions of this compound?
The solubility of this compound in aqueous solutions is pH-dependent. For optimal solubility and stability, a pH range of 7.0 to 8.5 is recommended for the final solution.
Troubleshooting Guide
Encountering issues when dissolving this compound? This guide provides solutions to common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving or is precipitating in DMSO. | Water contamination in DMSO. | Use fresh, anhydrous (low water content) DMSO. Store DMSO properly to prevent moisture absorption. |
| Low temperature. | Gently warm the solution to 37°C to aid dissolution. | |
| Incorrect form of pemetrexed. | The diacid form of pemetrexed has been shown to be soluble in DMSO with heating. Ensure you are using the correct form for your intended application. | |
| Precipitation occurs when diluting a DMSO stock solution with aqueous media. | The concentration of the DMSO stock solution is too high. | Use a lower concentration stock solution. |
| Rapid dilution. | Perform a stepwise dilution of the DMSO stock into the aqueous medium while vortexing to ensure proper mixing. | |
| pH of the aqueous medium is not optimal. | Ensure the pH of the final aqueous solution is between 7.0 and 8.5. | |
| The aqueous solution of this compound is cloudy or has particulates. | Incomplete dissolution. | Ensure the compound is fully dissolved by gentle agitation or sonication. |
| pH is outside the optimal range. | Adjust the pH of the solution to between 7.0 and 8.5 using dilute HCl or NaOH. | |
| Contamination. | Prepare solutions under sterile conditions and use high-purity water. |
Data Presentation
The following table summarizes the quantitative solubility data for this compound in DMSO and water based on available information.
| Solvent | Reported Solubility | Conditions & Notes |
| DMSO | Soluble up to 100 mM.[1] | Requires anhydrous DMSO. Solubility can be enhanced by gentle warming. Some sources report insolubility, likely due to water content in the DMSO.[1] |
| 33 mg/mL.[2] | Use of fresh, moisture-free DMSO is critical. | |
| Water | Freely soluble.[3][4] | The European Pharmacopoeia describes it as freely soluble. |
| 30 mg/mL. | pH of the solution is a critical factor, with an optimal range of 7.0-8.5. | |
| 50 mg/mL (with sonication). | Sonication can aid in the dissolution of higher concentrations. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common research applications.
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mM solution (assuming the anhydrous molecular weight of ~471.38 g/mol ), weigh 4.71 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution for Cell Culture
This protocol describes the dilution of a DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to achieve a 1 µM final concentration in 10 mL of media, add 1 µL of the 10 mM stock solution to the media.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.
-
pH Check (Optional but Recommended): Check the pH of the final solution and adjust to 7.0-8.5 if necessary.
-
Use Immediately: Use the freshly prepared solution for your experiment.
Visualizations
Logical Workflow for Troubleshooting this compound Dissolution Issues
Caption: A flowchart to diagnose and resolve common dissolution problems with this compound.
Experimental Workflow for Preparing an Aqueous Solution from a DMSO Stock
Caption: Step-by-step process for preparing a working aqueous solution of this compound from a DMSO stock.
References
Technical Support Center: Pemetrexed Disodium Dose-Response Curve Generation
Welcome to the technical support center for Pemetrexed Disodium dose-response curve generation. This resource is designed to assist researchers, scientists, and drug development professionals in conducting accurate and reproducible experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Pemetrexed is a multi-targeted antifolate agent.[1][2][3] It primarily works by inhibiting several key enzymes involved in the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. The main targets are:
-
Thymidylate Synthase (TS): Crucial for the synthesis of thymidine.
-
Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.[1][4]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Both are involved in the de novo purine synthesis pathway.
By inhibiting these enzymes, Pemetrexed disrupts DNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death). Pemetrexed is actively transported into cells by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Inside the cell, it is converted into its active polyglutamated form, which enhances its inhibitory effect on the target enzymes.
Q2: What is a typical IC50 range for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. However, published data provides a general range. For example, in vitro studies have shown IC50 values of 25 nM in CCRF-CEM leukemia cells, 34 nM in GC3/C1 colon carcinoma cells, and 220 nM in HCT-8 ileocecal carcinoma cells. In gastric cancer cell lines, IC50 values have been reported to range from 17 nM to over 50 µM. For non-small cell lung cancer (NSCLC) cell lines like PC9, IC50 values can be in the nanomolar range (e.g., 50-100 nM).
Q3: Why is vitamin B12 and folic acid supplementation recommended in clinical use, and should I use it in my in vitro experiments?
In clinical settings, supplementation with folic acid and vitamin B12 is crucial to reduce the hematological and gastrointestinal toxicities associated with Pemetrexed treatment. For in vitro experiments, the presence of folic acid in the culture medium can impact the apparent potency of Pemetrexed. Some studies suggest that the cytotoxic activity of Pemetrexed can be influenced by the folate concentration in the culture medium. One study found that supplementation with folic acid and vitamin B12 did not have an antagonistic effect on Pemetrexed's efficacy in cancer cells grown in nutrient-rich medium and, in some conditions, even reversed insensitivity to the drug. Therefore, it is critical to be consistent with the culture medium used and to report its folate concentration when comparing results. For experiments aiming to mimic the clinical setting more closely, the addition of folic acid and vitamin B12 could be considered, but its impact should be carefully validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution or addition. 3. Edge effects in the multi-well plate. 4. Cell clumping. | 1. Ensure a homogeneous single-cell suspension before and during plating. 2. Use calibrated pipettes and practice proper pipetting techniques. Add solutions to the side of the well to avoid disturbing the cell layer. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 4. Ensure complete cell dissociation during subculture and gently triturate to break up clumps. |
| No dose-response curve (flat line) | 1. Pemetrexed concentration range is too low or too high. 2. The cell line is resistant to Pemetrexed. 3. Pemetrexed has degraded. 4. Incorrect assay setup. | 1. Perform a wide-range pilot experiment (e.g., 1 nM to 100 µM) to determine the effective concentration range. 2. Verify the expression of Pemetrexed targets (e.g., TS, DHFR) in your cell line. Consider using a known sensitive cell line as a positive control. Mechanisms of resistance can include increased TS expression or decreased expression of the RFC transporter. 3. Prepare fresh Pemetrexed solutions for each experiment. Pemetrexed solutions are generally stable, but repeated freeze-thaw cycles should be avoided. 4. Review the experimental protocol, including incubation times, reagent concentrations, and instrument settings. |
| Shallow or incomplete dose-response curve | 1. Insufficient range of drug concentrations. 2. Suboptimal incubation time. 3. Low drug potency in the specific cell line. | 1. Extend the concentration range to ensure you capture both the top and bottom plateaus of the curve. 2. Pemetrexed's effect is cell cycle-dependent, so a sufficient incubation time (e.g., 72 hours) is often required to observe maximal effect. 3. The cell line may have intrinsic resistance. Consider investigating the underlying resistance mechanisms. |
| Pemetrexed appears to be more potent than expected | 1. Low folate concentration in the cell culture medium. 2. Incorrect cell seeding density (too low). | 1. Use a defined, consistent source of cell culture medium and note the folic acid concentration. Using folate-deficient medium will likely increase sensitivity to Pemetrexed. 2. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Pemetrexed appears to be less potent than expected | 1. High folate concentration in the cell culture medium. 2. Incorrect cell seeding density (too high, leading to confluency). 3. Pemetrexed precipitation at high concentrations. | 1. Be aware of the folate levels in your medium and supplements. 2. Overly confluent cells may exhibit reduced proliferation and drug uptake. Optimize seeding density. 3. Visually inspect the drug dilutions for any signs of precipitation, especially at the highest concentrations. Ensure proper dissolution of the compound. |
Experimental Protocols
Cell Viability Assay using MTT
This protocol is a general guideline for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for your cell line to ensure they do not become confluent during the assay (typically 2,000-10,000 cells/well).
-
Seed the cells in a 96-well plate at the determined density in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Pemetrexed Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of Pemetrexed in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the corresponding Pemetrexed dilution to each well. Include vehicle control (medium with the highest concentration of solvent used) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Pemetrexed concentration to generate a dose-response curve.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| CCRF-CEM | Leukemia | 25 | Not Specified | |
| GC3/C1 | Colon Carcinoma | 34 | Not Specified | |
| HCT-8 | Ileocecal Carcinoma | 220 | Not Specified | |
| PC9 | Non-Small Cell Lung Cancer | ~50-100 | WST-1 | |
| SNU-601 | Gastric Cancer | 17 | MTT | |
| H2373 | Mesothelioma | Not Specified | CCK8 | |
| H2452 | Mesothelioma | Not Specified | CCK8 |
Visualizations
References
- 1. Effect of folic acid and vitamin B12 on pemetrexed antifolate chemotherapy in nutrient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Effect of Folic Acid and Vitamin B12 on Pemetrexed Antifolate Chemotherapy in Nutrient Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pemetrexed Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying pemetrexed resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms that drive pemetrexed resistance in cancer cell lines?
Acquired resistance to pemetrexed is multifactorial, often involving changes in drug transport, metabolism, and target enzyme expression. The most commonly cited mechanisms include:
-
Target Enzyme Alterations: Upregulation of thymidylate synthase (TYMS), the primary target of pemetrexed, is a frequent cause of resistance.[1][2] Increased expression of other target enzymes like dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) can also contribute.[3]
-
Impaired Drug Transport: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC), also known as SLC19A1. Downregulation or mutation of this transporter can significantly decrease intracellular drug concentration, leading to resistance.[1][4]
-
Defective Polyglutamylation: Once inside the cell, pemetrexed is converted to more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS activity prevents this conversion, leading to faster drug efflux and reduced efficacy.
-
Enhanced DNA Damage Repair: Increased activity of DNA repair pathways can counteract the DNA damage induced by pemetrexed, contributing to cell survival and resistance. Key proteins involved include those from the nucleotide excision repair (NER) pathway, such as ERCC1.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive despite pemetrexed treatment. Notable examples include the PI3K/Akt and Hedgehog pathways, which promote cell survival and proliferation.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT acquire mesenchymal characteristics that are associated with increased resistance to various chemotherapies, including pemetrexed.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with pemetrexed.
Issue 1: High variability or unexpectedly high IC50 values in cytotoxicity assays.
-
Possible Cause 1: Media Composition. Standard cell culture media often contain high levels of folic acid, which can compete with pemetrexed for cellular uptake and target binding, thereby inhibiting its cytotoxic activity.
-
Solution: Use a folate-depleted medium (e.g., RPMI-1640 without folic acid) for your assays. If this is not possible, perform a rinse and media change to a low-folate medium immediately before adding pemetrexed.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells is a primary source of variability in 96-well plate assays.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Visually inspect plates post-seeding to confirm even cell distribution.
-
-
Possible Cause 3: Pemetrexed Degradation. Pemetrexed stability can be compromised by improper storage or handling.
-
Solution: Prepare fresh dilutions of pemetrexed from a validated stock solution for each experiment. Pemetrexed diluted in appropriate media has been shown to be stable for at least 8 hours for intraday experiments and up to 12 weeks when frozen for interday studies.
-
Issue 2: Failure to establish a stable pemetrexed-resistant cell line.
-
Possible Cause 1: Initial dose is too high. Exposing cells to a lethal concentration of pemetrexed from the start will cause widespread cell death without allowing for the selection of resistant clones.
-
Solution: Start by treating cells with a sub-lethal dose of pemetrexed (e.g., the IC20 or IC30 concentration). Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
-
Possible Cause 2: Insufficient treatment duration. Resistance develops over time. Short-term exposure is not sufficient to select for and expand a stably resistant population.
-
Solution: Maintain continuous pressure with the drug over multiple passages. This process can take several months. Monitor the cell population's response and only increase the dose once the cells have recovered their normal growth rate at the current concentration.
-
Issue 3: No significant difference in TYMS expression between sensitive and resistant cells.
-
Possible Cause 1: Resistance is mediated by a different mechanism. While TYMS upregulation is common, it is not the only mechanism of resistance.
-
Solution: Investigate other potential mechanisms. Use Western blot or qRT-PCR to analyze the expression of drug transporters (SLC19A1/RFC), polyglutamylation enzymes (FPGS), and key proteins in bypass signaling pathways (e.g., p-Akt, GLI1).
-
-
Possible Cause 2: Post-transcriptional or post-translational regulation. mRNA levels may not always correlate with protein levels or enzyme activity.
-
Solution: In addition to qRT-PCR and Western blot, consider performing an enzyme activity assay for thymidylate synthase to directly measure its functional status in cell lysates.
-
Data Hub: Quantitative Information
Table 1: Pemetrexed IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| A549 | Non-Small Cell Lung | 17 nM - 629.89 nM | > 50 µM | > 80 | |
| PC-9 | Non-Small Cell Lung | ~10 nM | ~1 µM | ~100 | |
| SNU-601 | Gastric Cancer | 17 nM | Not Reported | N/A | |
| H1355 | Non-Small Cell Lung | ~100 nM | Not Reported | N/A |
Note: IC50 values can vary significantly based on experimental conditions, particularly the folate concentration in the culture medium.
Table 2: Key Molecules in Pemetrexed Resistance and Their Alterations
| Molecule | Function | Alteration in Resistant Cells | Cancer Type | Reference |
| TYMS | Drug Target | Upregulation | NSCLC, Mesothelioma | |
| SLC19A1 (RFC) | Drug Uptake | Downregulation | NSCLC | |
| FPGS | Drug Metabolism | Downregulation / Mutation | Leukemia, NSCLC | |
| p-Akt | Survival Signaling | Upregulation / Activation | NSCLC | |
| GLI1, SHH | Hedgehog Pathway | Upregulation | NSCLC | |
| BMI1 | Stemness Factor | Upregulation | NSCLC | |
| ERCC1 | DNA Repair | Upregulation | NSCLC |
Key Experimental Protocols
Protocol 1: Establishing a Pemetrexed-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous, dose-escalating exposure.
-
Determine Initial IC50: First, determine the baseline sensitivity of the parental cell line to pemetrexed by performing a cytotoxicity assay (e.g., MTT, see Protocol 2).
-
Initial Exposure: Culture the parental cells in standard medium containing pemetrexed at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Maintain the cells in the drug-containing medium. Initially, a significant portion of cells may die. When the surviving cells reach 70-80% confluency, passage them as usual, reseeding them into fresh medium containing the same concentration of pemetrexed.
-
Dose Escalation: Once the cells have adapted and exhibit a growth rate similar to the untreated parental cells, double the concentration of pemetrexed.
-
Repeat: Continue this cycle of adaptation and dose escalation. This process can take 3-6 months or longer.
-
Validation: Periodically, test the IC50 of the adapting cell population to quantify the level of resistance. A stably resistant line should maintain its resistance phenotype after being cultured in drug-free medium for several passages.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay for Pemetrexed
This colorimetric assay measures cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Media Change (Crucial Step): Carefully aspirate the standard medium. Wash the cells once with PBS. Add 100 µL of low-folate or folate-free medium to each well.
-
Compound Treatment: Prepare serial dilutions of pemetrexed in the low-folate medium. Add the compounds to the respective wells and incubate for 72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Resistance Markers
-
Cell Lysis: Prepare cell lysates from parental and resistant cell lines (with and without drug treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target of interest (e.g., TYMS, SLC19A1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Normalize protein levels to a loading control like β-actin or GAPDH.
Visualizations and Workflows
Below are diagrams illustrating key concepts and workflows relevant to pemetrexed resistance.
Caption: Pemetrexed cellular uptake and mechanism of action.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Signaling pathways contributing to pemetrexed resistance.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pemetrexed Disodium Toxicity in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and mitigating the toxicities associated with Pemetrexed Disodium in animal models. Designed for researchers in drug development and oncology, this resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the successful and ethical execution of preclinical studies.
Core Principles of Pemetrexed Toxicity and Mitigation
Pemetrexed is a multi-targeted antifolate drug that primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), crucial enzymes in the de novo biosynthesis of purines and pyrimidines.[1] This mechanism, while effective against rapidly dividing cancer cells, also affects healthy, proliferating tissues, leading to a range of toxicities. The most common and dose-limiting toxicities observed in animal models and clinical practice include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (mucositis, diarrhea), and nephrotoxicity.[2][3]
A cornerstone of managing pemetrexed-related side effects is supplementation with folic acid and vitamin B12.[4][5] This strategy is based on the understanding that pemetrexed's toxicity is exacerbated in states of folate deficiency. Supplementation helps to replete folate stores in normal tissues, thereby reducing the incidence and severity of adverse events without compromising the antitumor efficacy of pemetrexed.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of pemetrexed toxicity I should monitor for in my animal models?
A1: The primary signs of toxicity to monitor in animal models include:
-
Hematological Toxicity: Observe for signs of infection or bleeding. Monitor complete blood counts (CBCs) for neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal Toxicity: Look for weight loss, diarrhea, and changes in food and water consumption. In some models, oral mucositis can be visually assessed.
-
Nephrotoxicity: Monitor for changes in urine output and kidney function biomarkers such as blood urea nitrogen (BUN) and serum creatinine.
-
General Health: Observe for lethargy, ruffled fur, and hunched posture.
Q2: Why is vitamin B12 and folic acid supplementation necessary when using pemetrexed?
A2: Pemetrexed's mechanism of action involves the inhibition of folate-dependent enzymes. In a state of folate deficiency, the drug's impact on healthy, rapidly dividing cells is more pronounced, leading to increased toxicity. Folic acid and vitamin B12 supplementation helps to maintain adequate folate levels in normal tissues, thereby mitigating the toxic effects of pemetrexed, particularly hematological and gastrointestinal toxicities.
Q3: Can I administer folic acid and vitamin B12 at the same time as the first dose of pemetrexed?
A3: While traditionally, vitamin supplementation is initiated 5-7 days prior to the first pemetrexed dose, recent clinical studies suggest that simultaneous initiation is feasible and does not appear to increase hematological toxicity. For preclinical models, a pre-treatment supplementation period is still recommended to ensure adequate folate repletion before chemotherapy begins.
Q4: What is the role of leucovorin in managing pemetrexed toxicity?
A4: Leucovorin (folinic acid) is a reduced form of folic acid that can be used as a "rescue" agent following high-dose antifolate therapy. It bypasses the DHFR enzyme, which is inhibited by pemetrexed, and replenishes the folate pool in healthy cells. In animal models, leucovorin rescue has been shown to abrogate the dose-limiting toxicities of antifolates, allowing for the administration of higher, potentially more effective, doses.
Q5: My animals are experiencing severe weight loss and diarrhea. What can I do?
A5: Severe weight loss and diarrhea are indicative of significant gastrointestinal toxicity.
-
Ensure adequate vitamin supplementation: Verify that your folic acid and vitamin B12 supplementation protocol is being correctly administered.
-
Supportive care: Provide nutritional support with palatable, high-calorie food and hydration support with subcutaneous fluids if necessary.
-
Dose reduction: Consider reducing the dose of pemetrexed in subsequent cycles.
-
Assess for mucositis: If possible, visually inspect the oral cavity for signs of mucositis.
-
Monitor gut microbiota: Pemetrexed has been shown to alter the gut microbiota, which may contribute to gastrointestinal side effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematological Toxicity
| Potential Cause | Troubleshooting Steps |
| Inadequate Vitamin Supplementation | Verify the dose, route, and timing of folic acid and vitamin B12 administration. Ensure consistent delivery. |
| Animal Strain Variability | Different mouse or rat strains can have varying sensitivities to chemotherapy. Review literature for strain-specific responses or conduct a pilot study to establish the maximum tolerated dose (MTD). |
| Dehydration | Ensure animals have free access to water. Dehydration can exacerbate toxicity. |
| Underlying Health Issues | Ensure animals are healthy and free of infections prior to starting the experiment. |
Issue 2: Significant Nephrotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Dehydration | Ensure adequate hydration, as this is critical for renal function. |
| Concurrent Nephrotoxic Agents | If using pemetrexed in combination with other drugs (e.g., cisplatin), be aware of synergistic nephrotoxicity. Consider dose adjustments. |
| Pre-existing Renal Impairment | Screen animals for baseline renal function if you suspect pre-existing issues. |
| High Pemetrexed Dose | Consider reducing the pemetrexed dose in your experimental protocol. |
Detailed Experimental Protocols
Protocol 1: Folic Acid and Vitamin B12 Supplementation for Toxicity Reduction in a Mouse Model
Objective: To mitigate pemetrexed-induced toxicities, particularly hematological and gastrointestinal, through vitamin supplementation.
Materials:
-
This compound
-
Folic Acid solution (for oral gavage or drinking water)
-
Vitamin B12 (injectable)
-
Animal model (e.g., BALB/c or C57BL/6 mice)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Vitamin Supplementation (Pre-treatment):
-
Folic Acid: Administer folic acid at a dose of 100-200 µg/kg daily via oral gavage for 5-7 consecutive days before the first pemetrexed injection. Alternatively, folic acid can be added to the drinking water.
-
Vitamin B12: Administer a single intraperitoneal (IP) or subcutaneous (SC) injection of vitamin B12 at a dose of 30-50 µg/kg 5-7 days before the first pemetrexed dose.
-
-
Pemetrexed Administration:
-
On Day 0, administer this compound at the desired dose (e.g., 50-100 mg/kg) via intravenous (IV) or IP injection.
-
-
Continued Vitamin Supplementation:
-
Continue daily oral folic acid administration throughout the study period.
-
Administer a maintenance dose of vitamin B12 (e.g., every 1-2 weeks) if the study duration is long.
-
-
Toxicity Monitoring:
-
Hematological: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points post-pemetrexed administration (e.g., Days 5, 8, and 15) for complete blood count (CBC) analysis.
-
Gastrointestinal: Monitor body weight and food/water intake daily. Assess stool consistency for diarrhea.
-
General Health: Perform daily clinical observations.
-
Protocol 2: Leucovorin Rescue in a Pemetrexed-Treated Mouse Model
Objective: To rescue normal tissues from high-dose pemetrexed toxicity using leucovorin.
Materials:
-
This compound
-
Leucovorin (folinic acid) for injection
-
Animal model
-
Standard laboratory equipment
Procedure:
-
Pemetrexed Administration: Administer a high dose of pemetrexed (dose to be determined by a pilot dose-escalation study) to the animals.
-
Leucovorin Rescue: 24 hours after pemetrexed administration, begin leucovorin rescue. Administer leucovorin at a dose of 10-25 mg/kg every 6 hours for a total of 8-12 doses via IP or SC injection.
-
Toxicity Monitoring: Monitor for hematological and gastrointestinal toxicities as described in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data on pemetrexed-induced toxicities and the impact of mitigation strategies from preclinical studies.
Table 1: Pemetrexed-Induced Hematological Toxicity in Animal Models
| Animal Model | Pemetrexed Dose & Schedule | Key Findings | Reference |
| Mice | Not specified | Vitamin B12 and folic acid supplementation significantly reduces grade 4 hematologic toxicity. | |
| Dogs | Not specified | Leucovorin co-administration reversed hematological alterations induced by pemetrexed. |
Table 2: Pemetrexed-Induced Nephrotoxicity in a Mouse Model
| Treatment Group | Pemetrexed Dose (mg/kg) | Cisplatin Dose (mg/kg) | Key Biomarker Changes |
| Control | 0 | 0 | Baseline |
| Pemetrexed | 10 | 0 | No significant changes |
| Cisplatin | 1 | 0 | Reduced GFR |
| Pemetrexed + Cisplatin | 10 | 1 | Increased kidney weight, reduced GFR, increased plasma creatinine and BUN, increased urine NGAL |
Data adapted from a study on pemetrexed-cisplatin combination nephrotoxicity.
Table 3: Pemetrexed-Induced Gastrointestinal Toxicity in a Mouse Model
| Treatment Group | Pemetrexed Dose | Key Findings | Reference |
| Pemetrexed | Not specified | Significant weight loss, altered gut microbiota composition, altered epithelial barrier integrity. | |
| Pemetrexed | 50 mg/kg (as part of a combination) | Diarrhea observed in up to 77.8% of mice. |
Visualizing Experimental Workflows and Pathways
Pemetrexed's Mechanism of Action and Toxicity Pathway
Caption: Pemetrexed inhibits key enzymes in folate metabolism, leading to DNA damage and cell cycle arrest.
Experimental Workflow for Assessing Pemetrexed Toxicity and Mitigation
Caption: A typical experimental workflow for evaluating pemetrexed toxicity and mitigation strategies.
References
Technical Support Center: Pemetrexed Disodium Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed Disodium solutions. The information addresses common issues related to solution stability, particularly the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a stable this compound solution?
A1: The recommended pH for reconstituted this compound solution is between 6.6 and 7.8.[1][2][3][4] Maintaining the pH within this range is crucial for minimizing degradation and ensuring the therapeutic efficacy of the drug. Solutions prepared for intravenous infusion should also be within a similar pH range to ensure stability.[5]
Q2: What are the primary degradation pathways of this compound in solution?
A2: this compound in solution primarily degrades through two main pathways: oxidation and hydrolysis. Forced degradation studies have shown that oxidation is the predominant mechanism of degradation.
Q3: How does pH outside the optimal range affect the stability of this compound solutions?
A3: this compound is susceptible to degradation in both acidic and alkaline conditions.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the amide linkage can occur, leading to the formation of degradation products. Significant degradation has been observed at a pH below 6.
-
Alkaline Conditions: Base-catalyzed hydrolysis can also lead to the formation of dimeric impurities.
Q4: What are the common degradation products of this compound?
A4: Several degradation products of this compound have been identified through forced degradation studies. These include both process-related impurities and degradation products formed under stress conditions. Common impurities include Dimer-1, Dimer-2, N-Methyl Pemetrexed, and an oxidation impurity.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method is essential for monitoring the degradation of this compound. The most common and validated technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the remaining drug and the formation of impurities.
Q6: I am observing a color change in my this compound solution. What could be the cause?
A6: A color change, often to a yellowish or green-yellowish hue, can be an indication of degradation, particularly oxidation. It is crucial to investigate any color change promptly using a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of degradation products in HPLC analysis. | Incorrect pH of the solution. | Verify the pH of the solution and adjust to the optimal range of 6.6-7.8 using hydrochloric acid or sodium hydroxide as needed. |
| Exposure to oxidative stress. | Prepare solutions using deoxygenated solvents and consider purging with an inert gas like nitrogen. Store solutions protected from light. | |
| Precipitate formation in the solution. | pH is outside the optimal solubility range. | Check the pH of the solution. This compound is freely soluble in water, but its salts can have different solubility profiles. |
| Interaction with container material. | Studies have shown that polyvinyl chloride (PVC) containers may lead to the formation of sub-visible particles. Consider using polyolefin containers. | |
| Inconsistent stability results between batches. | Variation in initial pH of reconstituted solutions. | Standardize the reconstitution and dilution procedure to ensure a consistent final pH for all solutions. |
| Different storage conditions. | Ensure all samples are stored under identical and controlled conditions (temperature, light exposure). |
Quantitative Data on pH-Dependent Degradation
The following table summarizes data from forced degradation studies, illustrating the impact of pH on the stability of this compound solutions.
| Stress Condition | Duration | Temperature | Pemetrexed Remaining (%) | Total Secondary Peak Area (%) | Reference |
| 0.2N HCl | 80 hours | Not Specified | Not Specified | Not Specified | |
| 1 M HCl | 1 day | 70°C | 82.66% | 9.7% | |
| 0.2N NaOH | 60 hours | Not Specified | Not Specified | Not Specified | |
| 1 M NaOH | 1 hour | 70°C | 91.96% | 5.15% | |
| pH 6.0 | Not Specified | 60°C | Significant degradation | Increased impurity | |
| pH 6.5 - 8.5 | Not Specified | 60°C | No significant difference | No significant difference |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of a this compound solution under various pH conditions.
1. Materials:
- This compound drug substance
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Water for Injection (WFI) or HPLC-grade water
- pH meter
- Volumetric flasks and pipettes
- HPLC system with UV detector
- Validated stability-indicating HPLC method
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in WFI to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Acidic Degradation:
- Transfer a known volume of the stock solution to a volumetric flask.
- Add a sufficient volume of 0.1 N or 1 N HCl to achieve the desired acidic pH.
- Dilute to the final volume with WFI.
- Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Alkaline Degradation:
- Transfer a known volume of the stock solution to a volumetric flask.
- Add a sufficient volume of 0.1 N or 1 N NaOH to achieve the desired alkaline pH.
- Dilute to the final volume with WFI.
- Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
- Control Sample: Prepare a control sample by diluting the stock solution with WFI to the same final concentration as the stress samples and store it under controlled room temperature or refrigerated conditions.
- Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition and the control sample.
- Neutralize the acidic and alkaline samples with an appropriate base or acid, respectively, before HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining Pemetrexed and the formation of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is an example of a typical RP-HPLC method used for the analysis of this compound and its related substances. Method parameters may need to be optimized for specific applications and equipment.
-
Column: C18, e.g., Hypersil BDS C18 (100 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient mixture of a buffer and an organic solvent.
-
Buffer (A): 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.
-
Organic Solvent (B): Acetonitrile.
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10-20 µL
-
Diluent: Methanol:water (1:1)
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound at different pH values.
References
Pemetrexed Disodium Reconstitution for Intravenous Infusion: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of Pemetrexed Disodium for intravenous infusion experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for reconstituting this compound powder?
A1: To reconstitute this compound, use a sterile syringe to add the appropriate volume of 0.9% Sodium Chloride Injection, USP (preservative-free) to the vial.[1] Gently swirl the vial until the powder is completely dissolved.[2] Do not use calcium-containing solutions for reconstitution.[1][2]
Q2: What should the reconstituted solution look like?
A2: The reconstituted solution should be clear and range in color from colorless to yellow or green-yellow.[3] Do not administer if particulate matter is observed.
Q3: What is the final concentration of the reconstituted solution?
A3: The reconstituted solution of this compound typically has a concentration of 25 mg/mL.
Q4: How should the reconstituted this compound be further diluted for intravenous infusion?
A4: The calculated dose of the reconstituted solution should be further diluted with 0.9% Sodium Chloride Injection (preservative-free) to a total volume of 100 mL for intravenous infusion.
Q5: What is the recommended duration for intravenous infusion?
A5: this compound is administered as an intravenous infusion over 10 minutes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Inadequate swirling or incorrect diluent. | Gently swirl the vial continuously until the powder is fully dissolved. Ensure only 0.9% Sodium Chloride Injection, USP (preservative-free) is used for reconstitution. |
| Presence of Particulate Matter | Incomplete dissolution or contamination. | Visually inspect the solution before administration. If particulate matter is observed, discard the vial. |
| Precipitation in the Infusion Bag | Incompatibility with the infusion fluid or other drugs. | This compound is physically incompatible with diluents containing calcium, such as Ringer's solution and lactated Ringer's solution. It should not be co-administered with numerous other drugs due to the risk of precipitation. Always use 0.9% Sodium Chloride Injection for dilution. |
| Color Change of the Solution | Degradation of the product. | A browning of the solution may indicate degradation, especially with prolonged storage at room temperature. Use reconstituted solutions promptly or store as recommended. |
| Unexpected Subject Toxicity | Lack of appropriate premedication. | To reduce treatment-related toxicity, subjects should receive prophylactic folic acid and vitamin B12. Pre-treatment with a corticosteroid like dexamethasone can reduce the incidence and severity of skin reactions. |
Quantitative Data Summary
Reconstitution and Dilution Parameters
| Parameter | Value | Reference |
| Reconstitution Diluent | 0.9% Sodium Chloride Injection, USP (preservative-free) | |
| Reconstitution Volume (100 mg vial) | 4.2 mL | |
| Reconstitution Volume (500 mg vial) | 20 mL | |
| Final Reconstituted Concentration | 25 mg/mL | |
| Infusion Diluent | 0.9% Sodium Chloride Injection, USP (preservative-free) | |
| Final Infusion Volume | 100 mL | |
| Infusion Duration | 10 minutes |
Stability of this compound Solutions
| Condition | Storage Temperature | Duration | Reference |
| Reconstituted Solution | Refrigerated (2-8°C) | Up to 24 hours | |
| Reconstituted Solution | Room Temperature (25°C) | Up to 24 hours | |
| Diluted Infusion Solution | Refrigerated (2-8°C) | Up to 24 hours | |
| Diluted Infusion Solution | Room Temperature (25°C) | Up to 24 hours | |
| Reconstituted in Polypropylene Syringes | Refrigerated | 31 days | |
| Reconstituted in Polypropylene Syringes | Room Temperature | 2 days |
Experimental Protocols
Protocol 1: Reconstitution of this compound Lyophilized Powder
-
Preparation : Ensure all materials are sterile. Work within a laminar flow hood to maintain aseptic conditions.
-
Diluent Addition : Using a sterile syringe, withdraw the appropriate volume of preservative-free 0.9% Sodium Chloride Injection (4.2 mL for a 100 mg vial, 20 mL for a 500 mg vial).
-
Reconstitution : Inject the diluent into the this compound vial.
-
Dissolution : Gently swirl the vial until the lyophilized powder is completely dissolved. The resulting solution will have a concentration of 25 mg/mL.
-
Inspection : Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless to yellow or green-yellow. If any particles are visible, the solution should be discarded.
Protocol 2: Preparation of Intravenous Infusion Solution
-
Dosage Calculation : Calculate the required dose of this compound based on the experimental design (e.g., 500 mg/m²).
-
Withdrawal : Aseptically withdraw the calculated volume of the 25 mg/mL reconstituted this compound solution from the vial.
-
Dilution : Add the withdrawn this compound solution to an infusion bag containing 0.9% Sodium Chloride Injection to achieve a final total volume of 100 mL.
-
Mixing : Gently mix the contents of the infusion bag.
-
Final Inspection : Visually inspect the final infusion solution for particulate matter and discoloration before administration.
Visualized Workflows
References
Validation & Comparative
Validating Pemetrexed's Efficacy in KRAS-Dependent Lung Cancer: A Comparative Guide
For researchers and drug development professionals navigating the complexities of KRAS-mutant non-small cell lung cancer (NSCLC), understanding the therapeutic potential of existing chemotherapies is paramount. This guide provides a comprehensive comparison of Pemetrexed's effect on KRAS-dependent lung cancer cells, supported by experimental data, detailed protocols, and visual workflows to facilitate informed research and development decisions.
Pemetrexed's Performance in KRAS-Mutant NSCLC: A Data-Driven Comparison
Pemetrexed, an antifolate agent, has shown varied efficacy in KRAS-mutant NSCLC. While some studies suggest a potential benefit, others indicate that its efficacy may be influenced by the specific KRAS mutation and co-occurring genetic alterations. This section presents a compilation of preclinical and clinical data to objectively assess its performance.
Preclinical Efficacy of Pemetrexed in KRAS-Mutant Cell Lines
The A549 cell line, which harbors a KRAS mutation, is a frequently used model for studying the effects of chemotherapeutic agents on KRAS-dependent lung cancer. In a comparative study, the cytotoxic effects of Pemetrexed were evaluated against cisplatin, a commonly used platinum-based chemotherapy.
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Reference |
| Control | 100 | - | [1][2] |
| Pemetrexed (100 nM) | High (Minimal Cytotoxic Effect) | Low | [1][2] |
| Cisplatin (200 nM) | Low (Most Cytotoxic) | High | [1] |
| Pemetrexed (100 nM) + Cisplatin (200 nM) | Intermediate | Intermediate |
Table 1: In-vitro efficacy of Pemetrexed and Cisplatin in KRAS-dependent A549 lung cancer cells after 72 hours of treatment.
Clinical Efficacy of Pemetrexed-Based Regimens in KRAS-Mutant NSCLC
Clinical trials provide valuable insights into the real-world performance of Pemetrexed in patients with KRAS-mutant NSCLC, often in combination with other agents. The CodeBreaK 101 and SCARLET trials have investigated the combination of Pemetrexed, carboplatin, and the KRAS G12C inhibitor sotorasib.
| Trial (Setting) | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| CodeBreaK 101 (Frontline) | Sotorasib + Carboplatin + Pemetrexed | 65% | 100% | |
| SCARLET (Frontline) | Sotorasib + Carboplatin + Pemetrexed | 88.9% | - |
Table 2: Efficacy of Pemetrexed-containing combination therapy in patients with KRAS G12C-mutated, advanced non-squamous NSCLC.
Retrospective studies have also explored the impact of KRAS mutations on the efficacy of Pemetrexed-based chemotherapy, with some suggesting a potential correlation between KRAS mutations and progression-free survival (PFS). However, these findings are not consistently observed across all studies and warrant further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effect of Pemetrexed on KRAS-dependent lung cancer cells.
Materials:
-
KRAS-mutant lung cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Pemetrexed
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Pemetrexed and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V-FITC apoptosis detection methods.
Objective: To quantify the percentage of apoptotic cells following Pemetrexed treatment.
Materials:
-
KRAS-mutant lung cancer cell line
-
Pemetrexed
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Pemetrexed as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for assessing protein expression in key signaling pathways.
Objective: To determine the effect of Pemetrexed on the expression and phosphorylation of proteins in the KRAS signaling pathway.
Materials:
-
KRAS-mutant lung cancer cell line
-
Pemetrexed
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against KRAS, p-RAF, p-MEK, p-ERK, p-AKT, p-mTOR, and their total forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with Pemetrexed for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Pemetrexed: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Pemetrexed, a multi-targeted antifolate chemotherapy agent, across a spectrum of cancer cell lines. The data presented herein, including IC50 values, apoptosis rates, and cell viability metrics, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Pemetrexed and for professionals involved in the drug development process. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Quantitative Comparison of Pemetrexed Efficacy
The in vitro efficacy of Pemetrexed varies significantly across different cancer cell lines, reflecting the diverse molecular landscapes of these malignancies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, as well as apoptosis and cell viability data for Pemetrexed in non-small cell lung cancer (NSCLC), mesothelioma, breast cancer, and gastric cancer cell lines.
Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| NSCLC | A549 | 0.1245 ± 0.02606[1] | 48 | CCK-8 |
| A549 | 1.861[2] | 48 | MTT | |
| H1299 | >5 | 72 | SRB | |
| PC9 | 0.0766 ± 0.0315[1] | 72 | CCK-8 | |
| NCI-H460 | Data not available | - | - | |
| NCI-H2228 | Data not available | - | - | |
| NCI-H3122 | Data not available | - | - | |
| Calu-6 | Data not available | - | - | |
| H292 | Data not available | - | - | |
| H322 | Data not available | - | - | |
| Mesothelioma | MSTO-211H | 0.0318[3] | 72 | WST-8 |
| H2373 | Data not available | - | - | |
| H2452 | 0.004 (parental) | 72 | Clonogenic Assay | |
| TCC-MESO-2 | 0.0323[3] | 72 | WST-8 | |
| H28 | 0.25 (IC90) | - | Clonogenic Assay | |
| H226 | 0.2 (IC90) | - | Clonogenic Assay | |
| Breast Cancer | MCF-7 | 0.11 ± 0.06 | - | CCK-8 |
| Gastric Cancer | SNU-1 | 0.036 | 72 | - |
| SNU-16 | 0.017 | 72 | - | |
| SNU-601 | 0.036 | 72 | - | |
| SNU-484 | Data not available | - | - | |
| SNU-638 | Data not available | - | - | |
| SNU-668 | Data not available | - | - | |
| SNU-5 | 10.7 | 72 | - | |
| SNU-620 | >50 | 72 | - |
Table 2: Apoptosis and Cell Viability Data for Pemetrexed-Treated Cancer Cell Lines
| Cancer Type | Cell Line | Pemetrexed Conc. (µM) | Incubation Time (h) | Apoptosis Rate (%) | Cell Viability (%) | Assay Method |
| NSCLC | A549 | 1 | 48 | 14.4 (Late Apoptosis) | ~60 | Annexin V-PE/PI |
| A549 | 2 | 24 | Increased Annexin V positive cells | Decreased | Annexin V-PI, MTT | |
| H1299 | 1 | 48 | Increased apoptotic cells | - | TUNEL | |
| Mesothelioma | MSTO-211H | 2 | 24 | Increased Annexin V positive cells | Decreased | Annexin V-PI, MTT |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to ensure the reproducibility of the presented data and to assist researchers in designing their own in vitro studies.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of Pemetrexed and incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization and Absorbance Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Add various concentrations of Pemetrexed to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Dispense 100 µL of cell suspension into a 96-well plate and pre-incubate for 24 hours.
-
Compound Treatment: Add 10 µL of various concentrations of Pemetrexed to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay
Annexin V-PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentrations of Pemetrexed for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Healthy cells are Annexin V and PI negative, cells in early apoptosis are Annexin V positive and PI negative, and cells in late apoptosis or necrosis are both Annexin V and PI positive.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of Pemetrexed.
Caption: Experimental workflow for in vitro Pemetrexed efficacy assessment.
Signaling Pathways Affected by Pemetrexed
Pemetrexed exerts its cytotoxic effects by targeting key enzymes in folate metabolism, leading to the disruption of DNA and RNA synthesis. This, in turn, activates downstream signaling pathways that culminate in cell cycle arrest and apoptosis. The diagram below illustrates the primary signaling pathways affected by Pemetrexed.
Caption: Key signaling pathways modulated by Pemetrexed.
Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), leading to the depletion of nucleotide pools and subsequent DNA damage. This damage activates the Ataxia-Telangiectasia Mutated (ATM)/p53 signaling pathway, a critical regulator of the cellular response to DNA damage, which can induce both apoptosis and cell cycle arrest. Additionally, Pemetrexed has been shown to cause a deregulated activation of the Akt signaling pathway, which also contributes to S-phase arrest and apoptosis. The interplay of these pathways ultimately determines the sensitivity of a given cancer cell line to Pemetrexed treatment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulated p53 expression activates apoptotic pathways in wild-type p53-bearing mesothelioma and enhances cytotoxicity of cisplatin and pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed's Efficacy in Halting Tumor Spheroid Invasion: A Comparative Analysis
For Immediate Release
A comprehensive analysis of Pemetrexed's ability to inhibit tumor spheroid invasion reveals its significant impact, particularly in malignant pleural mesothelioma (MPM). This guide provides a comparative overview of Pemetrexed's performance against other chemotherapeutic agents, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways. This information is crucial for researchers, scientists, and drug development professionals seeking to understand and leverage Pemetrexed's anti-invasive properties.
Pemetrexed Demonstrates Significant Inhibition of Tumor Spheroid Invasion
Pemetrexed, a multitargeted antifolate drug, has shown considerable efficacy in reducing the invasive capacity of tumor spheroids.[1] Its mechanism of action involves the inhibition of key enzymes required for purine and pyrimidine synthesis, ultimately disrupting DNA and RNA synthesis in cancer cells.[2]
A key study on malignant pleural mesothelioma (MPM) spheroids provides quantitative evidence of Pemetrexed's anti-invasive effects. When compared to a control group, Pemetrexed monotherapy significantly reduced the mean perimeter of spheroid invasion in various MPM cell lines. Notably, a combination therapy of Pemetrexed and Cisplatin demonstrated an even more potent inhibitory effect on spheroid invasion across all tested cell lines.[1]
Table 1: Comparative Efficacy of Pemetrexed and Alternatives on Tumor Spheroid Invasion
| Drug/Combination | Cell Line | Measurement | Result (% of Control) | Reference |
| Pemetrexed | MeT-5A (benign mesothelial) | Mean Spheroid Invasion Perimeter | 84.51% | [1] |
| ZL34 (sarcomatoid MPM) | Mean Spheroid Invasion Perimeter | 65.32% | [1] | |
| Cisplatin | MSTO (biphasic MPM) | Mean Spheroid Invasion Perimeter | 84.05% | |
| ZL34 (sarcomatoid MPM) | Mean Spheroid Invasion Perimeter | 74.87% | ||
| Pemetrexed + Cisplatin | MeT-5A | Mean Spheroid Invasion Perimeter | 86.98% | |
| M14K (epithelioid MPM) | Mean Spheroid Invasion Perimeter | 78.87% | ||
| MSTO | Mean Spheroid Invasion Perimeter | 64.69% | ||
| ZL34 | Mean Spheroid Invasion Perimeter | 62.25% | ||
| Docetaxel | DU-145 (metastatic prostate cancer) | Cell Viability (IC50 in MCTS) | 114.9 µM (resazurin), 163.7 µM (phosphatase) | |
| DU-145 | Migration from MCTS to ECM | Reduced (Qualitative) | ||
| Gemcitabine | Pancreatic cancer spheroids | Spheroid Size | Decreased |
Understanding the Mechanism: Signaling Pathways in Focus
The anti-invasive effects of Pemetrexed are linked to its influence on critical cellular signaling pathways. One of the key mechanisms implicated in tumor invasion and resistance to Pemetrexed is the Epithelial-to-Mesenchymal Transition (EMT). The EMT process allows cancer cells to acquire migratory and invasive properties.
Studies have suggested that the p38 and/or ERK (Extracellular signal-regulated kinase) signaling pathways may regulate the EMT process in the context of Pemetrexed resistance. The ERK pathway is a crucial regulator of cell migration and invasion, while the p38 MAPK pathway is also known to play a role in these processes.
Figure 1: Pemetrexed's primary mechanism of action.
Figure 2: Signaling pathways associated with Pemetrexed resistance and invasion.
Experimental Methodologies
The evaluation of Pemetrexed's impact on tumor spheroid invasion was conducted using a 3D spheroid invasion assay. The following provides a detailed protocol for this key experiment.
3D Tumor Spheroid Invasion Assay Protocol
1. Cell Culture and Spheroid Formation:
-
Malignant pleural mesothelioma (MPM) cell lines (MeT-5A, M14K, MSTO, and ZL34) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
To form spheroids, cells are seeded into ultra-low attachment 96-well round-bottom plates.
-
Plates are centrifuged at a low speed to facilitate cell aggregation and incubated for 72 hours to allow for the formation of compact spheroids.
2. Spheroid Embedding and Treatment:
-
A basement membrane matrix (e.g., Matrigel) is thawed on ice.
-
The formed spheroids are carefully transferred into the ice-cold Matrigel.
-
This spheroid-matrix mixture is then plated in a 24-well plate and allowed to polymerize at 37°C for 30 minutes.
-
After polymerization, culture medium containing the respective treatments (Pemetrexed, Cisplatin, or a combination) at desired concentrations is added to the wells. Control wells receive medium without any drug.
3. Invasion Analysis:
-
The spheroids are incubated for a defined period (e.g., 72 hours) to allow for cell invasion into the surrounding matrix.
-
Images of the spheroids are captured at regular intervals using an inverted microscope.
-
The area of invasion is quantified by measuring the total area of the spheroid and the invading cells at each time point. The change in area over time represents the extent of invasion. The mean perimeter of the spheroid invasion can also be measured and compared to the control.
Figure 3: Experimental workflow for the 3D spheroid invasion assay.
This guide underscores the importance of 3D tumor models in evaluating the efficacy of anti-cancer drugs. The data presented provides a clear comparison of Pemetrexed's performance and highlights its potential, particularly in combination therapies, for inhibiting tumor invasion. The detailed methodologies and pathway analyses offer a valuable resource for further research and drug development in oncology.
References
Pemetrexed Cross-Resistance: A Comparative Analysis with Other Antifolates in Preclinical Models
A detailed examination of cross-resistance patterns between the multi-targeted antifolate pemetrexed and other folate pathway inhibitors is crucial for understanding mechanisms of drug resistance and guiding the development of subsequent therapeutic strategies. This guide provides a comparative analysis of pemetrexed cross-resistance with other key antifolates, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Pemetrexed exerts its cytotoxic effects by inhibiting multiple enzymes in the folate pathway, primarily thymidylate synthase (TS), but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[1] Resistance to pemetrexed can arise through various mechanisms, including overexpression of its target enzymes, reduced drug uptake, and decreased polyglutamylation. These resistance mechanisms can, in turn, confer cross-resistance to other antifolates that share similar cellular targets or transport pathways.
Comparative Cytotoxicity and Cross-Resistance Profiles
The development of pemetrexed-resistant cancer cell lines has been a key tool in elucidating the patterns of cross-resistance to other antifolates. The following tables summarize the in vitro cytotoxicity data from studies that have investigated these phenomena.
| Cell Line | Parent IC50 (Pemetrexed, µM) | Resistant Subline | Pemetrexed IC50 (µM) | Fold Resistance (Pemetrexed) | Other Antifolate | Other Antifolate IC50 (µM) | Fold Cross-Resistance | Reference |
| A549 (NSCLC) | Not Specified | A549/D16 (Docetaxel-Resistant) | 0.31-fold of parental | More Sensitive | Methotrexate | 1.8-fold of parental | 1.8 | [2] |
| A549 (NSCLC) | Not Specified | A549/D32 (Docetaxel-Resistant) | 0.29-fold of parental | More Sensitive | Methotrexate | 2.0-fold of parental | 2.0 | [2] |
| PC-9 (NSCLC) | Not Specified | PC-9/PEMR | Not Specified | Not Specified | Methotrexate | Cross-resistant | Not Quantified | [3] |
| H460 (NSCLC) | 0.141 | H460R | 22.8 | 161.7 | Not Specified | Not Specified | Not Specified | [4] |
| H1299 (NSCLC) | 0.656 | H1299R | 213 | 324.7 | Not Specified | Not Specified | Not Specified |
Table 1: Cross-Resistance of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Cell Lines. This table presents data on the cross-resistance profiles of various NSCLC cell lines that have developed resistance to pemetrexed or other agents. The fold resistance indicates the factor by which the IC50 value of the resistant cell line exceeds that of the parental line.
It is noteworthy that in docetaxel-resistant A549 cells, there was an increased sensitivity to pemetrexed, while a minimal cross-resistance to methotrexate was observed. In contrast, pemetrexed-resistant PC-9 cells have been shown to exhibit cross-resistance to methotrexate.
Mechanisms of Cross-Resistance
The primary mechanisms underlying cross-resistance between pemetrexed and other antifolates are multifaceted and often interconnected.
Target Enzyme Alterations
-
Thymidylate Synthase (TS) Overexpression: Increased levels of TS, the primary target of pemetrexed and raltitrexed, is a well-established mechanism of resistance to both drugs. Pemetrexed-resistant cell lines often exhibit elevated TS expression, which can directly contribute to cross-resistance with other TS inhibitors.
-
Dihydrofolate Reductase (DHFR) Amplification: While a secondary target for pemetrexed, increased DHFR levels can confer resistance and may lead to cross-resistance with methotrexate, a potent DHFR inhibitor.
Altered Drug Transport
-
Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT): These transporters are the main entry points for pemetrexed and other folates into the cell. Decreased expression or function of these transporters can lead to reduced intracellular drug accumulation and broad cross-resistance among antifolates that utilize these pathways.
-
ATP-Binding Cassette (ABC) Transporters: Overexpression of efflux pumps, such as ABCC11 (MRP8), can actively transport pemetrexed and methotrexate out of the cell, leading to multidrug resistance.
Impaired Polyglutamylation
-
Folylpolyglutamate Synthetase (FPGS) Downregulation: Pemetrexed and other antifolates are polyglutamylated within the cell, which enhances their retention and inhibitory activity. Reduced FPGS activity leads to less efficient polyglutamylation and is a common mechanism of resistance that can affect multiple antifolates.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-resistance studies. Below are summarized protocols for key experiments.
Establishment of Pemetrexed-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., A549, PC-9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Stepwise Dose Escalation: To induce resistance, cells are continuously exposed to gradually increasing concentrations of pemetrexed. The initial concentration is typically below the IC50 value.
-
Subculture and Monitoring: Cells are subcultured as they become confluent. The concentration of pemetrexed is increased in a stepwise manner once the cells show stable growth at the current concentration.
-
Confirmation of Resistance: The resistance of the established cell line is confirmed by comparing its IC50 value for pemetrexed with that of the parental cell line using a cytotoxicity assay.
Cytotoxicity Assays (MTT and SRB)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the antifolate drugs (pemetrexed, methotrexate, raltitrexed, etc.).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
SRB (Sulforhodamine B) Assay
-
Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded and treated with the drugs.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and IC50 values are determined.
Visualizing Resistance Pathways
The following diagrams illustrate the key cellular pathways involved in antifolate action and the mechanisms of pemetrexed cross-resistance.
Caption: Cellular mechanism of action for Pemetrexed and other antifolates.
Caption: Mechanisms of Pemetrexed cross-resistance to other antifolates.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed vs. Docetaxel: A Preclinical Comparison in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two widely used chemotherapeutic agents for non-small cell lung cancer (NSCLC), pemetrexed and docetaxel. The following sections detail their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols utilized in these assessments.
Mechanism of Action
Pemetrexed is a multi-target antifolate that primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), key enzymes involved in purine and pyrimidine synthesis. This disruption of nucleotide synthesis leads to the inhibition of DNA and RNA synthesis, ultimately causing cell death.
Docetaxel, a member of the taxane family, works by binding to the β-subunit of tubulin, the building block of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to a disruption of the dynamic microtubule network essential for mitotic spindle assembly and cell division. The result is a cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway Diagrams
In Vitro Efficacy
A head-to-head in vitro study assessed the cytotoxic effects of pemetrexed and docetaxel on various human lung cancer cell lines. The results, summarized below, indicate a schedule-dependent interaction between the two drugs.
| Cell Line | Treatment Schedule | Interaction |
| A-549 | Simultaneous (24h & 120h) | Antagonistic |
| Pemetrexed (24h) -> Docetaxel (24h) | Additive | |
| Docetaxel (24h) -> Pemetrexed (24h) | Additive | |
| Lu-99 | Simultaneous (24h & 120h) | Antagonistic |
| Pemetrexed (24h) -> Docetaxel (24h) | Synergistic | |
| Docetaxel (24h) -> Pemetrexed (24h) | Additive | |
| SBC-5 | Simultaneous (24h & 120h) | Antagonistic |
| Pemetrexed (24h) -> Docetaxel (24h) | Synergistic | |
| Docetaxel (24h) -> Pemetrexed (24h) | Antagonistic |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A-549 (non-small cell lung adenocarcinoma), Lu-99 (large cell lung cancer), and SBC-5 (small cell lung cancer).
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Exposure:
-
Simultaneous: Cells were exposed to both pemetrexed and docetaxel for 24 or 120 hours.
-
Sequential: Cells were incubated with the first drug for 24 hours, washed, and then incubated with the second drug for 24 hours.
-
-
Cytotoxicity Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Interaction Analysis: The isobologram method was used to evaluate the cytotoxic interactions (synergistic, additive, or antagonistic).
-
Cell Cycle Analysis: Flow cytometry was performed to analyze the cell cycle distribution after drug treatment.
In Vivo Efficacy
A preclinical study evaluated the in vivo efficacy of pemetrexed and docetaxel in a docetaxel-resistant NSCLC xenograft model (A549/D16). The findings demonstrate that pemetrexed can effectively inhibit tumor growth in a docetaxel-resistant setting.
| Treatment Group | Mean Tumor Volume (mm³) at Day 37 |
| PBS (Control) | ~1400 |
| Docetaxel (7.5 mg/kg) | ~1200 |
| Pemetrexed (100 mg/kg) | ~400 |
Experimental Protocol: Xenograft Model
-
Cell Line: A549/D16 (docetaxel-resistant human non-small cell lung adenocarcinoma).
-
Animal Model: Male BALB/c nude mice.
-
Tumor Implantation: 5 x 10^6 A549/D16 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to three groups:
-
PBS (control)
-
Docetaxel (7.5 mg/kg, intraperitoneal injection)
-
Pemetrexed (100 mg/kg, intraperitoneal injection)
-
-
Dosing Schedule: Treatments were administered on days 30 and 37 post-tumor cell injection.
-
Endpoint: Tumor volumes were measured every three days using a caliper.
Comparative Experimental Workflow
Summary
Preclinical data suggests that the efficacy of pemetrexed and docetaxel in lung cancer models is highly dependent on the experimental context. In vitro, their interaction is schedule-dependent, with sequential administration of pemetrexed followed by docetaxel showing the most promise in certain cell lines. In a docetaxel-resistant in vivo model, pemetrexed demonstrated significant anti-tumor activity, highlighting its potential as a subsequent treatment option. These findings underscore the importance of continued preclinical investigation to optimize the clinical application of these agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
